(+)-Catechin Hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMQWOJBVNKLR-NQQJLSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007988 | |
| Record name | (+)-Catechin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88191-48-4, 225937-10-0 | |
| Record name | (+)-Catechin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Catechin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cianidanol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-Catechin Hydrate natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Catechin Hydrate
Introduction
This compound is a flavan-3-ol, a type of polyphenolic secondary metabolite abundant in the plant kingdom.[1] As a prominent member of the flavonoid family, it is recognized for its potent antioxidant properties, which contribute to its various investigated health benefits.[2][3] This has led to significant scientific interest in its therapeutic potential, particularly in the prevention and management of chronic diseases such as cardiovascular disease and cancer.[2][4][5] The name "catechin" is derived from catechu, the boiled extract of Acacia catechu.[1] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical methodologies for its extraction, isolation, and purification for research, scientific, and drug development applications.
Natural Sources of this compound
(+)-Catechin and its isomers are widely distributed throughout the plant kingdom. The most significant dietary and commercial sources include:
-
Tea (Camellia sinensis): Tea is a primary source of catechins, with unfermented green tea containing substantially higher concentrations than black or oolong teas.[3][5] The fermentation process in black tea production oxidizes catechins into theaflavins and thearubigins.[3] Green tea can contain up to 30% polyphenols by dry weight, a large portion of which are catechins like (+)-catechin, (-)-epicatechin (EC), (-)-epigallocatechin (EGC), and (-)-epigallocatechin gallate (EGCG).[3][6] Underutilized parts of the tea plant, such as coarse leaves, flowers, and fruits, have also been identified as abundant sources of catechins.[7]
-
Cocoa (Theobroma cacao): Cocoa is a rich source of catechins, particularly (+)-catechin and (-)-epicatechin.[1][8] One database indicates that cocoa has the highest catechin content among analyzed foods, with approximately 108 mg per 100 g.[1]
-
Fruits: Various fruits contain significant amounts of catechins. Pome fruits like apples are a major dietary source.[1][6] Berries, including cranberries, strawberries, and blueberries, are also notable for their catechin content.[6][8] Grapes (Vitis vinifera), and consequently red wine, are well-known sources as well.[1][3] Other sources include peaches, prune juice, and açaí oil.[1]
-
Other Sources: Catechins are also found in barley grain, broad bean pods, and as constituents of traditional herbal remedies.[1]
Isolation and Purification Methodologies
The isolation of this compound from natural sources is a multi-step process involving extraction from the plant matrix followed by purification to separate it from other co-extracted compounds like caffeine, other flavonoids, and plant pigments.[4][9]
Extraction Techniques
The initial step involves liberating the catechins from the plant material. The choice of method depends on factors like desired purity, yield, cost, and environmental impact.[2]
-
Solvent Extraction: This is the most common and cost-effective method.[2] Polar solvents are typically used due to the high polarity of catechins.[10]
-
Hot Water Extraction (HWE): Traditional brewing methods use hot water. Heat helps break down plant cell walls, releasing catechins.[2] An optimal condition reported for catechin extraction from green tea is 80°C for 30 minutes.[11]
-
Organic Solvents: Ethanol, methanol, acetone, and ethyl acetate, often in aqueous mixtures, are highly effective.[2][10] For instance, 50% aqueous ethanol has been shown to generate a high yield of total catechins from green tea leaf waste.[10]
-
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to increased extraction yield and reduced processing time.[10][11]
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process. This method can significantly increase the yield of catechins compared to conventional techniques.[12]
-
Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO₂, often with a modifier like methanol, as the solvent.[2][8] SFE offers high selectivity and reduces the use of organic solvents, minimizing environmental impact.[2]
Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Several purification steps are required to isolate this compound.
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For tea extracts, an initial partition with a nonpolar solvent like chloroform can remove caffeine.[9] A subsequent partition with a moderately polar solvent like ethyl acetate is then used to selectively extract the catechins, leaving more polar compounds in the aqueous phase.[9]
-
Solid-Phase Extraction (SPE): In SPE, the crude extract is passed through a column packed with a solid sorbent. Catechins selectively adsorb to the sorbent, while other components are washed away. The purified catechins are then eluted with a suitable solvent.[2][8]
-
Chromatographic Methods: Chromatography is indispensable for achieving high-purity isolation.[2]
-
Column Chromatography: A preparatory technique used for separating components on a larger scale.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful technique for both analytical quantification and preparative purification of catechins due to its high resolution and sensitivity.[8] Reversed-phase columns, particularly C18, are most commonly used.[13][14] The separation is based on the differential partitioning of catechins between the nonpolar stationary phase (C18) and a polar mobile phase.[14]
-
Preparative Chromatography: This method allows for the large-scale purification of catechins with high purity and yield, making it suitable for industrial production.[2]
-
Quantitative Data Summary
The yield of catechins is highly dependent on the source material, extraction method, and specific parameters used. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Extraction Methods for Catechins from Green Tea Waste. [11]
| Extraction Method | Sample:Solvent Ratio (w/v) | Extraction Yield (%) | Total Catechins (mg/L) |
| Hot Water Extraction (HWE) | 1:50 | 25.98 ± 0.75 | 70.36 ± 1.47 |
| Ultrasound-Assisted (UAE) | 1:100 | 29.93 ± 1.21 | 66.83 ± 2.05 |
| Ethanol Extraction (EthE) | 1:50 | 22.59 ± 0.26 | 63.85 ± 1.96 |
Table 2: Catechin Yield from Arbutus unedo L. Fruits using Different Methods. [11]
| Extraction Method | Yield of (+)-Catechin (mg/g dw) | Temperature (°C) | Time (min) | Solvent |
| Microwave Extraction | 1.70 ± 0.3 | 137.1 ± 8.1 | 42.2 ± 4.1 | 12% Ethanol / 88% Water |
| Maceration | 1.38 ± 0.1 | 79.6 ± 5.2 | 93.2 ± 3.7 | 24% Ethanol / 76% Water |
| Ultrasound-Assisted | 0.71 ± 0.1 | 314.9 ± 21.2 | 42.4 ± 3.6 | 40% Ethanol / 60% Water |
Table 3: Common HPLC Conditions for Catechin Separation.
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection | Reference |
| Zorbax Eclipse XDB-C18 | Water + 0.05% TFA | Acetonitrile + 0.05% TFA | Linear from 12-21% B (0-25 min) | 1.0 | UV at 280 nm | [13] |
| Gemini C18 | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.0 | UV at 280 nm | [10] |
| Not Specified | Water + 0.1% Acetic Acid | Acetonitrile + 0.1% Acetic Acid | Linear from 10-30% B (0-30 min) | Not Specified | Not Specified | [9] |
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices cited in the literature. Researchers should optimize these protocols for their specific plant material and equipment.
Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning of Catechins from Tea Leaves
Objective: To obtain a catechin-rich fraction from dried tea leaves, with caffeine removed.
Materials:
-
Dried, powdered green tea leaves
-
Distilled water
-
Chloroform
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Centrifuge
Procedure:
-
Hot Water Extraction: Mix the powdered tea leaves with distilled water (e.g., a 1:20 solid-to-liquid ratio). Heat the mixture at 80°C for 30-60 minutes with constant stirring.[9][11]
-
Filtration: Cool the mixture and filter it through cheesecloth or a fine-mesh sieve to remove the solid plant material. Centrifuge the filtrate to remove any fine suspended particles.
-
Caffeine Removal (Decaffeination): Transfer the aqueous extract to a separatory funnel. Add an equal volume of chloroform and shake vigorously for 5 minutes. Allow the layers to separate. The bottom chloroform layer, containing caffeine, is drained and discarded. Repeat this step 2-3 times to ensure complete caffeine removal.[9]
-
Catechin Extraction: To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.[9]
-
Fraction Collection: The top ethyl acetate layer, now enriched with catechins, is collected. Repeat the extraction with fresh ethyl acetate 2-3 times to maximize yield.
-
Solvent Evaporation: Combine all ethyl acetate fractions. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation of the catechins.
-
Drying: The resulting residue is a concentrated, catechin-rich extract. This can be freeze-dried or vacuum-dried to obtain a stable powder for further purification or analysis.[4]
Protocol 2: Analytical HPLC for Quantification of (+)-Catechin
Objective: To separate and quantify (+)-catechin in an extract using reversed-phase HPLC.
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]
-
HPLC-grade water, acetonitrile, and an acid modifier (e.g., formic acid or trifluoroacetic acid - TFA)
-
Syringe filters (0.45 µm)
-
(+)-Catechin analytical standard
-
Catechin extract from Protocol 1
Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation: Prepare a stock solution of (+)-catechin standard in a suitable solvent (e.g., 50% methanol). From the stock, create a series of dilutions to generate a calibration curve (e.g., 1 to 500 µg/mL).[12]
-
Sample Preparation: Dissolve a known amount of the dried catechin extract in the mobile phase starting condition or 50% methanol.[12] Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Set the UV detector wavelength to 280 nm, the characteristic absorbance maximum for catechins.[10][13]
-
Inject a fixed volume (e.g., 10-20 µL) of the standards and the sample.[13]
-
Run a gradient elution program. A typical gradient might start at 10-15% B, increase linearly to 25-30% B over 30 minutes, and then include a wash step with a high concentration of B before returning to initial conditions.[9][13]
-
-
Data Analysis: Identify the (+)-catechin peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantify the amount of (+)-catechin by using the peak area and the calibration curve generated from the standards.
Workflow Visualizations
The following diagrams illustrate the key processes for isolating this compound.
Caption: General workflow for extraction and isolation of (+)-catechin.
Caption: Experimental workflow for HPLC analysis of (+)-catechin.
References
- 1. Catechin - Wikipedia [en.wikipedia.org]
- 2. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages [mdpi.com]
- 3. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and isolation of catechins from tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Expressions: Phytochemical Gallery - Catechin Hydrate [micro.magnet.fsu.edu]
- 6. The 12 Best Food Sources of Catechins - Lucky Polls [luckypolls.com]
- 7. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages[v1] | Preprints.org [preprints.org]
- 9. Separation of catechin compounds from different teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
(+)-Catechin Hydrate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin is a polyphenolic flavonoid compound, belonging to the flavan-3-ol subclass, and is abundantly found in various natural sources such as tea leaves, cocoa, and fruits.[1][2][3] It is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including roles in mitigating oxidative stress and modulating cellular signaling pathways.[4][5][6] As a subject of extensive research in pharmacology and drug development, a thorough understanding of its physicochemical properties is paramount for formulation, bioavailability studies, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in antioxidant signaling pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These data are essential for predicting its behavior in biological systems and for the development of analytical methods.
Table 1: General Physicochemical Data for this compound
| Property | Value | Source(s) |
| Synonyms | D-(+)-Catechin, Catechuic Acid, Cyanidol | [1] |
| Molecular Formula | C₁₅H₁₄O₆ • xH₂O | [1][7] |
| Molecular Weight | 290.27 g/mol (anhydrous) | [1][2][7] |
| Appearance | Crystalline solid; White to Off-White or yellow powder | [1][2][8] |
| Purity | ≥98% (HPLC) | [1][8] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][8][9] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| pKa (Predicted) | 9.54 ± 0.10 | [2][9] |
| LogP (Predicted) | 0.490 - 0.51 | [9][10] |
Table 2: Melting Point of (+)-Catechin
| Form | Melting Point (°C) | Notes | Source(s) |
| Hydrate | ~200 (decomposes) | The hydrate form often decomposes upon heating. | [2][11] |
| Anhydrous | 175 - 177 | This is a commonly cited range for the anhydrous form. | [8][12] |
| Racemic (dl-Catechin) | 212 - 216 | The racemic mixture has a higher melting point. | [11] |
| General | 214 | Reported value, likely for the anhydrous or racemic form. | [10] |
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Ethanol | ~100 mg/mL | Not specified | [1] |
| Ethanol | 50 mg/mL | Not specified | [8] |
| DMSO | ~50 mg/mL | Not specified | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | Not specified | [1] |
| PBS (pH 7.2) | ~1.6 mg/mL | Not specified | [1] |
| Water | 2.26 g/L | 298.75 K (25.6°C) | [13] |
| Water | 576 g/L | 415.85 K (142.7°C) | [13] |
| Water-Ethanol Mixtures | Solubility increases with temperature and ethanol concentration. | 277.6–331.2 K | [14] |
| Acetonitrile | Slightly soluble | Not specified | [2][9] |
| Methanol | Slightly soluble | Not specified | [2][9] |
| Hot Water | Soluble | Not specified | [11] |
| Cold Water | Slightly soluble | Not specified | [11] |
| Ether | Slightly soluble | Not specified | [11] |
Table 4: Spectroscopic Data for (+)-Catechin
| Technique | Parameter | Value | Solvent | Source(s) |
| UV/Vis Spectroscopy | λmax (Band II) | ~280 nm | Not specified | [1] |
| ¹H NMR | Chemical Shifts (δ, ppm) | 2.50, 2.84, 3.97, 4.56, 5.85, 5.92, 6.71, 6.76, 6.83 | Methanol | [10] |
| ¹³C NMR | Full assignment available | See reference | Acetone-d₆ | [15] |
| Optical Activity | [α]/D | +26±2° | c = 1 in H₂O |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline common experimental protocols relevant to the properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[16] Impurities typically lower and broaden the melting range.[16][17]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.[18][19]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[16][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.[16]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point.[16] Constant stirring of the heating bath is necessary for uniform temperature distribution.[18]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded.[16][20] The melting point is reported as the range T1-T2.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a reliable technique for determining thermodynamic solubility.[21]
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.[21]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.
-
Quantification: The concentration of (+)-catechin in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][22] The solubility is then expressed in units such as mg/mL or g/L.
UV-Vis Spectrophotometry
UV-Vis spectroscopy is used to identify flavonoids based on their characteristic absorption spectra, which arise from the conjugated aromatic systems in their structure.[23]
Methodology
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).[23]
-
Spectrum Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-500 nm) using a spectrophotometer, with the pure solvent used as a blank.[24]
-
Analysis: Flavonoids like catechin typically exhibit two main absorption bands. Band I (300-390 nm) is associated with the B-ring (cinnamoyl system), and Band II (240-280 nm) is associated with the A-ring (benzoyl system).[23] For (+)-catechin, the primary absorption maximum (λmax) is observed around 280 nm.[1]
Signaling Pathway Involvement and Visualization
(+)-Catechin and other catechins are known to exert their biological effects, particularly their antioxidant activity, by modulating various cellular signaling pathways.[3][4][25] They can act as direct antioxidants by scavenging reactive oxygen species (ROS) and chelating metal ions, or as indirect antioxidants by influencing gene expression and protein activity.[4]
Antioxidant Signaling Mechanism of Catechins
Catechins can influence key pathways sensitive to oxidative stress, such as the NF-κB and Nrf2 pathways.[25][26]
-
NF-κB Pathway Inhibition: In response to oxidative stress, the transcription factor NF-κB is typically activated, leading to the expression of pro-inflammatory genes. Catechins, notably EGCG, can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[3][25]
-
Nrf2 Pathway Activation: Catechins can induce the activation of the Keap1/Nrf2/ARE signaling pathway. This leads to the transcription of various antioxidant and detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.[4][26]
The following diagram illustrates the dual antioxidant action of catechins.
Caption: Dual antioxidant mechanisms of (+)-Catechin.
Experimental Workflow Visualization
The logical flow of experiments is critical in research and development. The following diagram outlines a typical workflow for the characterization of a flavonoid compound like this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+/-)-Catechin hydrate | 7295-85-4 [chemicalbook.com]
- 3. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]
- 8. (+)-Catechin = 98 HPLC, powder 225937-10-0 [sigmaaldrich.com]
- 9. m.chemicalbook.com [m.chemicalbook.com]
- 10. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. This compound | 225937-10-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. byjus.com [byjus.com]
- 20. pennwest.edu [pennwest.edu]
- 21. researchgate.net [researchgate.net]
- 22. repo.unand.ac.id [repo.unand.ac.id]
- 23. medwinpublishers.com [medwinpublishers.com]
- 24. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
(+)-Catechin Hydrate bioavailability and metabolic pathways
An In-depth Technical Guide on the Bioavailability and Metabolic Pathways of (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a prominent flavan-3-ol found in sources like green tea and various fruits, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of this compound's journey through the body, from absorption to excretion, with a focus on quantitative data, experimental methodologies, and the intricate metabolic pathways involved. The bioavailability of catechins is generally low, with a significant portion being metabolized by the gut microbiota.[3][4][5] This microbial transformation plays a crucial role in the formation of various low-molecular-weight metabolites that may contribute to the overall biological activity of (+)-catechin.[3][4][5]
Quantitative Bioavailability Data
The oral bioavailability of (+)-catechin and related catechins has been investigated in both human and animal studies. The data consistently indicate low absorption of the parent compound, with significant inter-individual variability.[5][6] The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Catechins in Humans After Oral Administration
| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Study Population | Reference |
| EGCG | 1.5 g DGT | 119 | 1.5 - 2.5 | ~5 | Healthy Volunteers | [6] |
| EGC | 1.5 g DGT | 148 | 1.5 - 2.5 | ~3 | Healthy Volunteers | [6] |
| EC | 1.5 g DGT* | 55 | 1.5 - 2.5 | ~3 | Healthy Volunteers | [6] |
| EGCG | 20 mg/kg GT Solids | 77.9 ± 22.2 | 1.3 - 1.6 | 3.4 ± 0.3 | Healthy Volunteers | [6] |
| EGC | 20 mg/kg GT Solids | 223.4 ± 35.2 | 1.3 - 1.6 | 1.7 ± 0.4 | Healthy Volunteers | [6] |
| EC | 20 mg/kg GT Solids** | 124.03 ± 7.86 | 1.3 - 1.6 | 2.0 ± 0.4 | Healthy Volunteers | [6] |
| EGCG | 50 mg GT Extract | 65 | 2 | - | Healthy Volunteers | [7] |
| EC | 50 mg GT Extract | 12 | 2 | - | Healthy Volunteers | [7] |
| EGC | 50 mg GT Extract | - | - | - | Healthy Volunteers | [8] |
| EGCG | 50 mg GT Extract | - | - | - | Healthy Volunteers | [8] |
*DGT: Decaffeinated Green Tea **GT: Green Tea
Table 2: Pharmacokinetic Parameters of Catechins in Rats After Oral Administration
| Catechin | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (F) | Reference |
| EC | 5000 | 15 - 112 | 2 | 0.39 | [9][10] |
| EGCG | 5000 | 15 - 112 | 2 | 0.14 | [9][10] |
| ECG | 5000 | 15 - 112 | 2 | 0.06 | [9][10] |
Metabolic Pathways
The metabolism of (+)-catechin is a complex process involving both host and microbial enzymes. Upon ingestion, a small portion of catechins is absorbed in the small intestine, while the majority transits to the colon to be metabolized by the gut microbiota.[3][4]
Phase I and Phase II Metabolism in the Small Intestine and Liver
The absorbed catechins undergo extensive phase I (oxidation, reduction, hydrolysis) and especially phase II (conjugation) biotransformations in the intestinal cells and hepatocytes.[11] This results in the formation of water-soluble glucuronide, sulfate, and methylated derivatives, which are then released into the systemic circulation.[11]
Microbial Metabolism in the Colon
The unabsorbed catechins in the colon are subjected to degradation by the gut microbiota.[11][12] This process involves enzymatic reactions like glycosylation, dehydroxylation, and demethylation, leading to the formation of smaller phenolic compounds.[11] Key microbial metabolites include phenyl-γ-valerolactones and various phenolic acids.[3][4][5] These metabolites are more readily absorbed and may contribute significantly to the biological effects attributed to catechin consumption.[3][4]
References
- 1. RETRACTED: Quantification and Evaluations of Catechin Hydrate Polymeric Nanoparticles Used in Brain Targeting for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut microbiota-mediated metabolism of green tea catechins and the biological consequences: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetics of Green Tea Catechins in Extract and Sustained-Release Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation with ascorbic acid and sucrose modulates catechin bioavailability from green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
(+)-Catechin Hydrate in vitro biological activities
An In-Depth Technical Guide to the In Vitro Biological Activities of (+)-Catechin Hydrate
Introduction
This compound is a prominent member of the flavan-3-ol subclass of flavonoids, naturally occurring polyphenolic compounds abundant in various plant-based foods and beverages, including green tea, red wine, cocoa, and numerous fruits.[1][2] Renowned for its potent antioxidant properties, this compound has garnered significant scientific interest for its diverse pharmacological potential.[1][2][3] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory effects. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.
Antioxidant Activity
This compound is a powerful free radical scavenger.[1] Its antioxidant capacity is a cornerstone of its biological effects, contributing to the mitigation of oxidative stress, a key factor in numerous pathological conditions.
Quantitative Data: Antioxidant Capacity
The antioxidant potential of this compound has been quantified using various standard assays. The IC50 value, representing the concentration required to inhibit 50% of the radical activity, is a key metric.
| Assay | IC50 Value (µg/mL) | Reference Compound | Source |
| ABTS Radical Scavenging | 3.12 ± 0.51 | Not Specified | [4][5] |
| DPPH Radical Scavenging | 65.69 ± 0.34% Scavenging* | Not Specified | [6] |
*Note: Data presented as percentage of scavenging activity at a specific concentration, not as an IC50 value.
Experimental Workflow: Radical Scavenging Assays
The following diagram illustrates a generalized workflow for determining antioxidant activity using common in vitro radical scavenging assays like DPPH or ABTS.
Detailed Experimental Protocols
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][7][8] This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.
-
Reagent Preparation : Prepare an 80 µg/mL solution of DPPH in methanol.
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to various concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
A control well should contain 100 µL of the solvent instead of the sample.
-
A blank well should contain 100% methanol.
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 514 nm or 517 nm using a microplate reader.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination : Plot the percentage inhibition against the sample concentrations to determine the IC50 value.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [4][9] This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.
-
Reagent Preparation : Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.
-
Sample Preparation : Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure :
-
In a 96-well microplate, mix 100 µL of the diluted ABTS•+ solution with 100 µL of each sample dilution.
-
-
Incubation : Incubate the plate at room temperature for 6 minutes.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination : Follow the same calculation method as for the DPPH assay.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][10][11] Its anticancer mechanisms often involve the induction of programmed cell death (apoptosis) and modulation of key signaling pathways that govern cell survival and proliferation.
Quantitative Data: Cytotoxicity and Apoptosis Induction
| Cell Line | Activity Type | Concentration | Effect | Duration (hours) | Source |
| SiHa (Cervical Cancer) | Cytotoxicity (IC50) | 196.07 µg/mL | 50% inhibition of proliferation | 24 | [10] |
| MCF-7 (Breast Cancer) | Apoptosis Induction | 150 µg/mL | 40.7% apoptotic cells | 24 | [1] |
| MCF-7 (Breast Cancer) | Apoptosis Induction | 300 µg/mL | 41.16% apoptotic cells | 24 | [1] |
| MCF-7 (Breast Cancer) | Apoptosis Induction | 150 µg/mL | 43.73% apoptotic cells | 48 | [1] |
| MCF-7 (Breast Cancer) | Apoptosis Induction | 300 µg/mL | 52.95% apoptotic cells | 48 | [1] |
| U87MG (Glioma) | Cytotoxicity | Dose-dependent | Significant growth inhibition | Not specified | [12] |
Signaling Pathways in Anticancer Activity
a) Caspase-Mediated Apoptosis this compound induces apoptosis in cancer cells, such as MCF-7, by upregulating the expression of key pro-apoptotic genes, including TP53 and caspases.[1][11] This activation of the caspase cascade is a central mechanism for its anticancer effect.
b) Modulation of MAPK Signaling Pathway In breast cancer cells, catechin has been shown to induce G2/M cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] It promotes the phosphorylation of JNK and p38, which in turn inhibits key cell cycle regulators.[13] Conversely, in glioma cells, catechin has been found to block the MAPK/ERK pathway.[12]
Detailed Experimental Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [14] This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells (e.g., SiHa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay [1][10] The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment : Grow cells on coverslips or in chamber slides and treat with this compound as desired.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in sodium citrate.
-
Labeling : Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's protocol.
-
Staining : Counterstain cell nuclei with a DNA stain such as DAPI.
-
Visualization : Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label) co-localizing with the blue DAPI-stained nuclei.
-
Quantification : The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Anti-inflammatory Activity
(+)-Catechin exhibits anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and modulating signaling pathways that regulate the inflammatory response.[15]
Qualitative Data: Anti-inflammatory Effects
| Target/Pathway | Observed Effect | Cell Line | Source |
| Cyclooxygenase (COX) | Inhibition | RAW 264.7 | [15] |
| 5-Lipoxygenase (5-LOX) | Inhibition | RAW 264.7 | [15] |
| iNOS (inducible Nitric Oxide Synthase) | Downregulation of expression and activity | RAW 264.7 | [15] |
| NF-κB | Downregulation of expression; Inhibition of nuclear translocation | RAW 264.7 | [15][16] |
| p38 MAPK | Downregulation of expression | RAW 264.7 | [15] |
Signaling Pathways in Anti-inflammatory Activity
a) Inhibition of NF-κB Signaling Pathway The transcription factor NF-κB is a master regulator of inflammation. (+)-Catechin can inhibit its activation in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16] It prevents the phosphorylation of IKK, the degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit.[16]
References
- 1. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RETRACTED: Quantification and Evaluations of Catechin Hydrate Polymeric Nanoparticles Used in Brain Targeting for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of catechin flavonoid in human glioma cells are mediated via autophagy induction, cell cycle arrest, inhibition of cell migration and invasion and targeting MAPK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Methodological & Application
Application Note: HPLC Analysis of (+)-Catechin Hydrate
An exhaustive High-Performance Liquid Chromatography (HPLC) protocol for the analysis of (+)-Catechin Hydrate is detailed below, designed for researchers, scientists, and professionals in the field of drug development. This document provides a comprehensive guide to the methodology, including instrumentation, reagent preparation, and data analysis, and summarizes key quantitative data in a clear tabular format.
This application note outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol is optimized for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Principle:
The method utilizes a C18 stationary phase to separate this compound from other components in a sample mixture. A mobile phase consisting of an aqueous solution with an organic modifier and an acid is used to elute the analyte. Detection is typically achieved using a UV-Vis detector at a wavelength where catechin exhibits strong absorbance, commonly around 280 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the HPLC analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is recommended. A common specification is a 250 mm x 4.6 mm column with a 5 µm particle size.[2]
-
Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.
-
Reagents and Solvents:
-
Labware: Volumetric flasks, pipettes, autosampler vials with septa, syringe filters (0.45 µm).
2. Preparation of Mobile Phase:
A common mobile phase composition is a mixture of water, an organic solvent (methanol or acetonitrile), and an acid. For instance, a mobile phase can be prepared with methanol, water, and acetic acid in a volume ratio of 15:84:1.[2] Alternatively, a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in methanol as mobile phase B can be employed.[3] The mobile phase should be degassed before use to prevent bubble formation in the system.
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a methanol:water mixture, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.
4. Sample Preparation:
-
The sample preparation will vary depending on the matrix. For solid samples, an extraction step may be necessary. A common extraction solvent is 70% (v/v) methanol.[4]
-
After extraction, the sample should be centrifuged and the supernatant collected.
-
Filter the final sample extract through a 0.45 µm syringe filter into an autosampler vial before injection to remove any particulate matter that could damage the HPLC column.[4]
5. Chromatographic Conditions:
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (15:84:1, v/v/v)[2] or Gradient elution may also be used.[5] |
| Flow Rate | 0.9 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 278 nm or 280 nm[1][2] |
| Injection Volume | 10 µL[2] |
6. Data Analysis:
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.998 is generally considered acceptable.[2]
-
Quantification: Inject the prepared sample solution and determine the peak area of (+)-Catechin. Use the calibration curve equation to calculate the concentration of (+)-Catechin in the sample.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be expected from this HPLC method.
| Parameter | Typical Value |
| Linearity Range | 3.24 - 6.43 µg[2] |
| Correlation Coefficient (R²) | > 0.998[2] |
| Limit of Detection (LOD) | Varies, can be as low as 0.20 µg/mL[1] |
| Limit of Quantification (LOQ) | Varies, can be as low as 0.59 µg/mL[1] |
| Recovery | Typically in the range of 95-105%[2] |
| Precision (RSD%) | < 2% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
References
Application Note: DPPH Assay for Antioxidant Capacity of (+)-Catechin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[1] When reduced by an antioxidant, the deep violet color of the DPPH radical solution turns to a pale yellow, non-radical form, DPPH-H.[2] This change in color is measured by a decrease in absorbance at a wavelength of approximately 517 nm.[1] The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the radical scavenging potential of the antioxidant compound.[3] (+)-Catechin Hydrate, a well-known flavonoid found in tea, fruits, and vegetables, possesses significant antioxidant properties due to its molecular structure, which allows it to act as a potent free radical scavenger.[3][4] This application note provides a detailed protocol for quantifying the antioxidant activity of this compound using the DPPH assay.
Reaction Mechanism
The primary mechanism involves the transfer of a hydrogen atom from the hydroxyl groups of the this compound molecule to the DPPH radical. This neutralizes the radical and results in the formation of the stable, yellow-colored diphenylpicrylhydrazine.
References
Application Note: Determination of the Radical Scavenging Activity of (+)-Catechin Hydrate Using the ABTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Catechin hydrate is a natural polyphenolic compound belonging to the flavan-3-ol subgroup of flavonoids, commonly found in tea leaves, cocoa, and various fruits.[1] It is known for its potent antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1][2] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of compounds and extracts.[3][4] The assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[5][6] The addition of an antioxidant reduces the ABTS•+ to its colorless neutral form, and the resulting decolorization is proportional to the antioxidant's concentration and activity.[7][8] This application note provides a detailed protocol for measuring the radical scavenging activity of this compound using the ABTS assay.
Principle of the ABTS Assay
The ABTS assay is primarily based on a single electron transfer (SET) mechanism, although hydrogen atom transfer (HAT) can also be involved.[3] The method involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[4][5]
Reaction: ABTS + K₂S₂O₈ → ABTS•+ (Blue-Green Color)
When an antioxidant like this compound is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance at 734 nm.[6][7]
Reaction: ABTS•+ + (+)-Catechin → ABTS (Colorless) + (+)-Catechin•
The extent of decolorization, measured spectrophotometrically, is indicative of the radical scavenging activity.[8]
Experimental Workflow
Caption: Flowchart of the major steps in the ABTS radical scavenging assay.
Detailed Experimental Protocol
This protocol is adapted from established methodologies.[4][9][10][11]
3.1. Materials and Reagents
-
This compound (CAS: 225937-10-0)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (analytical grade)
-
Deionized water
-
96-well microplate
-
Microplate reader or spectrophotometer
3.2. Preparation of Solutions
-
7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS in deionized water to make a 7 mM solution.
-
2.45 mM Potassium Persulfate Stock Solution: Dissolve the appropriate amount of potassium persulfate in deionized water to make a 2.45 mM solution.
-
ABTS•+ Radical Cation Working Solution:
-
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in equal volumes (1:1 ratio).[10][11]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4][5]
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][10][11] This is the working solution. A fresh working solution should be prepared for each assay.[10]
-
-
This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to different concentrations (e.g., 1 to 10 µg/mL) to determine the IC₅₀ value.
3.3. Assay Procedure
-
Pipette 100 µL of the ABTS•+ working solution into the wells of a 96-well microplate.
-
Add 100 µL of the various concentrations of this compound sample solutions to the wells.[12]
-
For the control (blank), add 100 µL of methanol instead of the catechin sample to the ABTS•+ working solution.[12]
-
Mix gently and incubate the plate at room temperature in the dark for 6-7 minutes.[10][11][12]
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[4][10]
3.4. Calculation of Radical Scavenging Activity The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:[10]
Radical Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample.
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.
Radical Scavenging Mechanism
Caption: Mechanism of ABTS•+ radical neutralization by this compound.
Data Presentation
The radical scavenging activity of this compound is often expressed as the IC₅₀ value. For comparison, the activities of other common antioxidants are presented below.
| Compound | ABTS IC₅₀ Value (µg/mL) | Reference |
| This compound | 3.12 ± 0.51 | [12][13] |
| Gallic Acid Hydrate | 1.03 ± 0.25 | [12][13] |
| Caffeic Acid | 1.59 ± 0.06 | [12][13] |
| Quercetin | 1.89 ± 0.33 | [12][13] |
| Ascorbic Acid (Vitamin C) | 0.85 (Standard) | [7] |
Note: Values for different compounds are from the same study for better comparison, except for Ascorbic Acid which is cited as a common standard.
Conclusion
The ABTS assay is a reliable, sensitive, and rapid method for evaluating the in vitro antioxidant activity of substances like this compound.[12][14] The protocol described provides a robust framework for researchers to quantify and compare the radical scavenging potential of catechins and other phenolic compounds. The data confirms that this compound is an effective free radical scavenger, although other phenolic compounds like gallic acid and quercetin may exhibit stronger activity in this specific assay.[12][13] This application note serves as a practical guide for professionals in research and drug development engaged in the analysis of antioxidant compounds.
References
- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]
- 2. Catechin - Wikipedia [en.wikipedia.org]
- 3. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FRAP Assay for Ferric Reducing Power of (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin, a prominent flavonoid found in various natural sources such as tea, cocoa, and fruits, is renowned for its potent antioxidant properties. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized spectrophotometric method to assess the antioxidant capacity of substances. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex exhibits a characteristic blue color, the intensity of which is proportional to the antioxidant power of the sample.[1][2][3] These application notes provide a detailed protocol for determining the ferric reducing power of (+)-Catechin Hydrate using the FRAP assay, present relevant quantitative data, and illustrate the underlying chemical principles and experimental workflow.
Principle of the FRAP Assay
The FRAP assay is predicated on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant in an acidic medium (pH 3.6).[1][4] The antioxidant donates an electron to the Fe³⁺ complex, thereby reducing it to the Fe²⁺ form. The intensity of the blue color, measured by absorbance at 593 nm, is directly proportional to the total reducing capacity of the antioxidant. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or as a FRAP value).[1][4]
Quantitative Data: Ferric Reducing Power of this compound
The ferric reducing power of this compound has been quantified in various studies. The following table summarizes representative data, providing a comparative overview of its antioxidant capacity as determined by the FRAP assay.
| Sample | FRAP Value | Reference |
| This compound | 0.542 ± 0.003 mM FeSO₄/100 µg Dry Weight | [5] |
| Full-fat cheese with 125 ppm (+)-catechin (Day 90) | ~1.5 mmol FeSO₄ equivalent/kg of fresh weight | [6] |
| Full-fat cheese with 250 ppm (+)-catechin (Day 90) | ~2.0 mmol FeSO₄ equivalent/kg of fresh weight | [6] |
| Full-fat cheese with 500 ppm (+)-catechin (Day 90) | ~2.5 mmol FeSO₄ equivalent/kg of fresh weight | [6] |
Experimental Protocols
This section provides a detailed methodology for conducting the FRAP assay to determine the ferric reducing power of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tripyridyl-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Acetic acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve
-
Distilled or deionized water
-
Methanol or other suitable solvent for this compound
-
Spectrophotometer capable of reading absorbance at 593 nm
-
96-well microplates or cuvettes
-
Pipettes and other standard laboratory equipment
Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the pH to 3.6 with HCl. Make up the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[7] Warm the FRAP reagent to 37°C before use.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another appropriate solvent. From this stock, prepare a series of dilutions to be tested.
-
Ferrous Sulfate Standard Solutions: Prepare a stock solution of FeSO₄·7H₂O (e.g., 1 mM) in distilled water. From this stock, prepare a series of standard solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) for generating a standard curve.
Assay Procedure
-
Standard Curve Preparation:
-
Add 20 µL of each ferrous sulfate standard solution to separate wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
Plot the absorbance against the concentration of FeSO₄ to generate a standard curve.
-
-
Sample Analysis:
-
Add 20 µL of the this compound sample dilutions to separate wells of the 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
-
Blank Preparation:
-
Prepare a blank by mixing 20 µL of the solvent used for the sample with 180 µL of the FRAP reagent.
-
Measure the absorbance of the blank at 593 nm and subtract this value from the standard and sample readings.
-
Data Analysis
-
Calculate the net absorbance for each standard and sample by subtracting the blank absorbance.
-
Using the standard curve, determine the concentration of Fe²⁺ equivalents for each this compound sample.
-
The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or milligram of the sample.
Visualizations
FRAP Assay Experimental Workflow
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
Application Notes and Protocols: (+)-Catechin Hydrate in Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin Hydrate, a prominent member of the flavonoid family found abundantly in green tea, fruits, and cocoa, has garnered significant attention in oncological research. Accumulating evidence suggests its potential as an anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. These application notes provide a comprehensive overview of the effects of this compound on various cancer cell lines, detail the underlying molecular mechanisms, and offer standardized protocols for in vitro evaluation.
Data Presentation: Anti-proliferative Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) | Citation |
| Cervical Cancer | SiHa | 196.07 | 24 | [1] |
| Breast Cancer | MCF-7 | 127.62 | 24 | [2] |
| Lung Cancer (Non-Small Cell) | H1299 | 97.14 | 24 | [3] |
| Lung Cancer (Adenocarcinoma) | A549 | ~306 (52 µM) | Not Specified | [4] |
| Prostate Cancer | DU-145 | 214.6 (extract) | 48 | [5] |
| Prostate Cancer | PC-3 | 15.4 (extract) | Not Specified | [5] |
Note: Some studies utilize catechin extracts or nanoemulsions, which may influence the effective concentration.
Induction of Apoptosis in MCF-7 Breast Cancer Cells
This compound has been demonstrated to induce apoptosis in a dose- and time-dependent manner in MCF-7 human breast cancer cells.
| Concentration (µg/mL) | 24 hours | 48 hours |
| 150 | 40.7% | 43.73% |
| 300 | 41.16% | 52.95% |
At 72 hours of exposure, nearly 100% of the MCF-7 cells lost their integrity at both concentrations, indicating significant pro-apoptotic activity[2].
Experimental Protocols
Cell Proliferation and Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the catechin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with fixation solution for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-10 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal.
Caption: Workflow for the TUNEL apoptosis assay.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing the protein expression levels involved in signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of the target proteins to a loading control like β-actin.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
p53/Caspase-Mediated Apoptotic Pathway
In breast cancer cells (MCF-7), this compound has been shown to upregulate the expression of the tumor suppressor protein p53. This, in turn, activates the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), leading to programmed cell death[2].
Caption: this compound induces apoptosis via the p53/caspase pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
(+)-Catechin has been found to inhibit the PI3K/Akt and MAPK/ERK signaling pathways in various cancer cells. These pathways are crucial for promoting cell survival and proliferation. By inhibiting the phosphorylation of key proteins like Akt and ERK, (+)-Catechin can suppress these pro-survival signals and contribute to its anti-cancer effects. Specifically, in gastric cancer cells, catechin inhibits the PI3K/Akt pathway, leading to reduced proliferation and migration, and increased apoptosis[6]. In breast cancer cells, catechin has been shown to induce G2/M cell cycle arrest through the modulation of MAPK signaling, specifically by increasing the phosphorylation of JNK/SAPK and p38.
Caption: this compound inhibits pro-survival signaling pathways.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms of action involve the modulation of critical signaling pathways, including the p53/caspase, PI3K/Akt, and MAPK/ERK pathways. The provided protocols offer a standardized framework for researchers to investigate the efficacy and molecular mechanisms of this compound in their specific cancer models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in combination with existing cancer therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A Chitosan-PLGA based catechin hydrate nanoparticles used in targeting of lungs and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate, a prominent flavonoid found in various plants, including tea leaves and cocoa beans, has garnered significant attention for its potential neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in various models of neurodegenerative diseases and neuronal injury.[3][4] The neuroprotective effects of this compound are attributed to its potent antioxidant, anti-inflammatory, and modulatory activities on key cellular signaling pathways.[5] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for in vitro and in vivo studies to evaluate its neuroprotective potential.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted and involve the modulation of several key signaling pathways and cellular processes:
-
Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[2] It can also chelate metal ions involved in ROS generation.
-
Anti-inflammatory Effects: this compound can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4]
-
Modulation of Signaling Pathways: It influences critical signaling cascades that govern cell survival and death. This includes the activation of pro-survival pathways like PI3K/Akt and the inhibition of stress-activated pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[6]
Data Presentation
In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |
| IMR-32 Human Neuroblastoma | Doxorubicin (1 µg/ml) | 0-100 µg/ml | Cell Viability (MTT Assay) | IC50 = 37.61 µg/ml | [1] |
| IMR-32 Human Neuroblastoma | Doxorubicin (2 µg/ml) | 0-100 µg/ml | Cell Viability (MTT Assay) | IC50 = 42.87 µg/ml | [1] |
| IMR-32 Human Neuroblastoma | Doxorubicin | Pre-treatment | Neurite Outgrowth | Increased neurite length | [1] |
| HT22 Hippocampal Neurons | Glutamate | 50-200 µM | Cell Viability | Concentration-dependent increase in cell viability | [2] |
In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Duration | Outcome Measure | Result | Reference |
| Wistar Rats | Doxorubicin-induced memory deficit | 100 mg/kg | 50 days | Episodic Memory (Novel Object Recognition) | Significant reversal of memory deficit | [1] |
| Wistar Rats | Streptozotocin-induced dementia (Alzheimer's model) | 10 and 20 mg/kg | 21 days | Cognitive Performance (Morris Water Maze) | Prevention of memory loss | [3][4] |
| Wistar Rats | Streptozotocin-induced dementia (Alzheimer's model) | 10 and 20 mg/kg | 21 days | Brain TNF-α and IL-1β levels | Significant attenuation | [3][4] |
Experimental Protocols
In Vitro Neuroprotection Assay using MTT
This protocol is designed to assess the protective effect of this compound against doxorubicin-induced cytotoxicity in IMR-32 human neuroblastoma cells.
Materials:
-
IMR-32 human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Treatment:
-
Pre-treatment group: Treat cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxin.
-
Co-treatment group: Treat cells with this compound and doxorubicin simultaneously.
-
Control groups: Include wells with untreated cells, cells treated with doxorubicin alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plates for the desired duration of doxorubicin exposure (e.g., 24-48 hours).
-
MTT Assay:
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis of Nrf2 Activation
This protocol describes the detection of Nrf2 activation in neuronal cells treated with this compound by measuring its nuclear translocation.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture neuronal cells and treat with this compound for various time points.
-
Cell Lysis and Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Determine the protein concentration of each fraction.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use Lamin B1 as a loading control for the nuclear fraction and β-actin for the cytoplasmic fraction to normalize the Nrf2 levels.[10]
-
In Vivo Assessment of Cognitive Function using the Morris Water Maze
This protocol is for evaluating the effect of this compound on spatial learning and memory in a rat model of Alzheimer's disease.[3][4]
Materials:
-
Morris Water Maze apparatus (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
Wistar rats
Procedure:
-
Animal Model: Induce an Alzheimer's-like pathology in rats (e.g., via intracerebroventricular injection of streptozotocin).
-
Treatment: Administer this compound orally at the desired doses for the specified duration.[3][4]
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, train the rats to find the hidden platform.
-
Each rat undergoes four trials per day, starting from different quadrants of the pool.
-
Record the escape latency (time to find the platform) and path length for each trial.[10]
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow each rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.
Measurement of Pro-inflammatory Cytokines in Rat Brain Tissue
This protocol outlines the quantification of TNF-α and IL-1β levels in brain homogenates using ELISA.
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
ELISA kits for rat TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.[1]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA or Bradford assay.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kits.[3]
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-1β in the brain tissue samples based on the standard curve and normalize to the total protein content.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
Application Notes: (+)-Catechin Hydrate in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate, a prominent member of the flavonoid family found abundantly in sources like tea, cocoa, and various fruits, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1] This polyphenolic compound has been demonstrated to modulate key signaling pathways and inflammatory mediators implicated in numerous inflammatory conditions. These application notes provide a comprehensive overview of the use of this compound in common in vitro and in vivo anti-inflammatory research models, complete with detailed experimental protocols and quantitative data summaries to facilitate its investigation as a potential therapeutic agent.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades and the expression of inflammatory enzymes and cytokines.
Inhibition of NF-κB and MAPK Signaling Pathways
Research has shown that this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3] In lipopolysaccharide (LPS)-stimulated microglial cells, (+)-catechin was found to attenuate the phosphorylation of key proteins in these pathways, including Akt, extracellular signal-regulated kinase (ERK1/2), and p38 MAPK.[2] This inhibition prevents the nuclear translocation of NF-κB p65, a critical step in the transcription of pro-inflammatory genes.[2] A study on the therapeutic potential of catechin as an IKK-β inhibitor for arthritis demonstrated an IC50 value of 4.358 μM in an in vitro NF-κB transactivation activity assay.[4]
Figure 1: Simplified diagram of this compound's inhibition of NF-κB and MAPK signaling pathways.
Enzyme and Cytokine Inhibition
This compound has been shown to directly inhibit the activity and expression of key inflammatory enzymes. It is a known inhibitor of cyclooxygenase-1 (COX-1).[5] Furthermore, it down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[3] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
The inhibitory effects of this compound also extend to pro-inflammatory cytokines. Studies have demonstrated its ability to significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while augmenting the anti-inflammatory cytokine, IL-10.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay/Model | Target | Measurement | Result | Reference |
| Enzyme Inhibition | ||||
| Cyclooxygenase-1 (COX-1) | Enzyme Activity | IC50 | 1.4 μM | [5] |
| NF-κB Inhibition | ||||
| NF-κB Transactivation | IKK-β | IC50 | 4.358 μM | [4] |
| Cytokine & Mediator Inhibition (LPS-stimulated RAW 264.7 cells) | ||||
| Nitric Oxide (NO) | Production | Concentration-dependent inhibition | Significant reduction | [3] |
| TNF-α | Secretion | Concentration-dependent inhibition | Significant reduction | [3] |
| IL-6 | Secretion | Concentration-dependent inhibition | Significant reduction | [2] |
| IL-10 | Secretion | Concentration-dependent increase | Up-regulated | [3] |
| Gene Expression (LPS-stimulated RAW 264.7 cells) | ||||
| iNOS | mRNA level | Down-regulation | Significant reduction | [3] |
| COX-2 | mRNA level | Down-regulation | Significant reduction | [3] |
| TNF-α | mRNA level | Down-regulation | Significant reduction | [3] |
| NF-κB | mRNA level | Down-regulation | Significant reduction | [3] |
| p38 MAPK | mRNA level | Down-regulation | Significant reduction | [3] |
| Cell Viability | ||||
| SiHa human cervical cancer cells | Proliferation | IC50 | 196.07 μg/mL at 24h | [6] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Dosage | Effect | Reference |
| Carrageenan-induced paw edema | Rat | Not specified | Inhibition of edema | [7] |
| Chronic Pancreatitis (Cerulein-induced) | Mouse | 1, 5, 10 mg/kg (i.p.) | Marked inhibition of glandular destruction and inflammation. 5 mg/kg was found to be the optimal concentration. | [8] |
| Streptozotocin-induced dementia | Wistar rats | 50 mg/kg (p.o.) | Decreased TNF-α and IL-1β | [1] |
| Benzo(a)pyrene-induced toxicity | Mice | Not specified | Regulation of TNF-α, NF-κB, and COX-2 | [1] |
Table 3: Molecular Docking Studies of Catechin
| Target Protein | Binding Energy (kcal/mol) | Reference |
| Interleukin-2 (IL-2) | -5.12 | [9][10] |
| Cyclooxygenase-2 (COX-2) | Favorable binding energy (> -10 KJ/mol in FlexX) | [11] |
| Heat Shock Protein 90 (HSP90) | Not specified | [9] |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a general method for inducing an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and for evaluating the anti-inflammatory effects of this compound.
Figure 2: Experimental workflow for the in vitro LPS-induced inflammation model.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Griess Reagent for Nitrite determination
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction, cDNA synthesis, and RT-qPCR
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[12]
-
Treatment:
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%) for 1-2 hours.
-
Following pre-treatment, add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[12] Include appropriate vehicle controls.
-
Incubate the plates for 18-24 hours.
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of target genes such as iNOS, COX-2, TNF-α, and IL-6.
-
Protein Expression Analysis: For pathway analysis, lyse the cells and perform Western blotting to detect the expression and phosphorylation status of key signaling proteins like p38, ERK, and IκBα.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the induction of acute inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory potential of this compound.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Aspirin)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (different doses), and a positive control group.
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The positive control is also administered at this time.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[7]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
-
Calculation of Inhibition:
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Figure 3: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
This compound demonstrates significant anti-inflammatory properties in a variety of preclinical models. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this natural compound.
References
- 1. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Protective effect of (+)-catechin against lipopolysaccharide-induced inflammatory response in RAW 264.7 cells through downregulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pbbmi.org [pbbmi.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(+)-Catechin Hydrate solubility in water versus organic solvents
Technical Support Center: (+)-Catechin Hydrate Solubility
Welcome to the technical support center for this compound. This guide provides detailed information on the solubility of this compound in water and various organic solvents, along with troubleshooting advice and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polyphenolic compound with moderate polarity. It is slightly soluble in water and demonstrates significantly higher solubility in polar organic solvents such as ethanol, methanol, DMSO, and dimethylformamide (DMF).
Q2: How does temperature affect the solubility of this compound in water?
A2: The aqueous solubility of this compound is endothermic, meaning it increases with higher temperatures.[1][2] For instance, one study showed that the solubility in water increases exponentially with a rise in temperature.[3]
Q3: How does the presence of ethanol in water affect the solubility of this compound?
A3: The addition of ethanol to water significantly increases the solubility of this compound.[1][4] This is due to the alteration of the solvent's polarity, making it more favorable for dissolving catechins.
Q4: What is the recommended storage condition for stock solutions of this compound?
A4: It is recommended to store stock solutions in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles. For solutions in organic solvents, storage at -20°C for up to one month or -80°C for up to six months is advised.[5] Aqueous solutions are not recommended for storage for more than one day.[6]
Q5: Are there any specific handling precautions for dissolving this compound?
A5: When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[6] For solvents like DMSO, which can absorb moisture, using fresh, anhydrous solvent is crucial as absorbed moisture can reduce the solubility of the compound.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution in Organic Solvent | The concentration exceeds the solubility limit. | - Refer to the solubility data table to ensure you are within the known solubility range for the specific solvent. - Try gentle heating or sonication to aid dissolution. |
| The solvent quality is poor (e.g., contains water). | - Use fresh, high-purity, anhydrous solvent. For hygroscopic solvents like DMSO, use a newly opened bottle. | |
| Precipitation Upon Addition to Aqueous Buffer | The final concentration of the organic solvent is too low to maintain solubility. | - Increase the final concentration of the organic co-solvent in the aqueous buffer, if the experiment allows. - Perform serial dilutions to find the maximum tolerable aqueous concentration without precipitation. |
| The pH of the aqueous buffer is unfavorable. | - The pH can affect the stability and solubility of catechins.[9] An acidic pH between 3 and 5 is generally optimal for catechin stability and solubility.[9] | |
| Variability in Experimental Results | Inconsistent preparation of stock solutions. | - Ensure the this compound is fully dissolved before making further dilutions. - Prepare fresh stock solutions regularly and store them properly. |
| Degradation of this compound. | - Catechins can degrade over time, especially in solution and at non-optimal pH.[9][10] Use freshly prepared solutions for sensitive experiments. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in water and various organic solvents based on available data.
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1.6 (in PBS, pH 7.2) | [6] |
| Water | 1.8 | [7] |
| Water | 2.26 (at 298.75 K) | [3] |
| Dimethylformamide (DMF) | ~100 | [6] |
| Dimethyl Sulfoxide (DMSO) | ≥11.85 | [11] |
| Dimethyl Sulfoxide (DMSO) | 45 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~50 | [6] |
| Dimethyl Sulfoxide (DMSO) | 58 | [7][8] |
| Ethanol | 50 | [12][13] |
| Ethanol | 58 | [7] |
| Ethanol | ~100 | [6] |
| Methanol | Slightly Soluble | [14] |
| Acetonitrile | Slightly Soluble | [14] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
1. Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatic shaker or water bath
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating solid particles.
-
Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Diagrams
Caption: Workflow for determining the solubility of this compound.
Caption: Logical steps for selecting a suitable solvent for this compound.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. repositorio.uc.cl [repositorio.uc.cl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. repo.unand.ac.id [repo.unand.ac.id]
- 11. raybiotech.com [raybiotech.com]
- 12. (+)-Catechin = 98 HPLC, powder 225937-10-0 [sigmaaldrich.com]
- 13. (+)-Catechin = 98 HPLC, powder 225937-10-0 [sigmaaldrich.com]
- 14. (+/-)-Catechin hydrate CAS#: 7295-85-4 [m.chemicalbook.com]
How to dissolve (+)-Catechin Hydrate for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (+)-Catechin Hydrate in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: The choice of solvent depends on the desired stock concentration and the tolerance of your specific cell line. Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to prepare high-concentration stock solutions. For direct dissolution in aqueous buffers, Phosphate-Buffered Saline (PBS) can be used, but at a much lower concentration.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1] Store stock solutions in tightly sealed vials at -20°C for long-term stability.[2] It is best to prepare fresh solutions or use aliquots stored for no longer than two weeks.[2]
Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds dissolved in organic solvents. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1-0.5%) to avoid solvent-induced cytotoxicity and precipitation.[3]
-
Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the media to the stock solution dropwise while vortexing to facilitate mixing and prevent rapid precipitation.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[4][5]
-
Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution.
Q4: What is the stability of this compound in cell culture medium?
A4: Catechins can be unstable in physiological conditions (pH 7.4) and can degrade over time.[6][7] It is advisable to prepare fresh working solutions for each experiment or, if necessary, to not store aqueous solutions for more than a day.[1] The stability is also affected by temperature and light.[6][8]
Q5: What are the typical effective concentrations of this compound in cell culture?
A5: The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. For example, in MCF-7 breast cancer cells, concentrations of 150-300 µg/mL have been shown to induce apoptosis.[9][10] The IC50 for MCF-7 cells has been reported to be 127.62 µg/mL, while for SiHa cervical cancer cells, it was 196.07 µg/mL at 24 hours.[10][11]
Quantitative Data Summary
For easy reference, the following tables summarize the solubility and effective concentrations of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~50-58 mg/mL | [1][12][13] |
| Ethanol | ~100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL | [1] |
| Water | ~1.8-4 mg/mL | [12] |
Table 2: Reported IC50 and Effective Concentrations in Cell Culture
| Cell Line | Effect | Concentration | Reference |
| MCF-7 (Breast Cancer) | IC50 | 127.62 µg/mL | [9][10] |
| MCF-7 (Breast Cancer) | Apoptosis Induction | 150-300 µg/mL | [9][10] |
| SiHa (Cervical Cancer) | IC50 (24h) | 196.07 µg/mL | [11] |
| LB02 (Murine Lymphoma) | Proliferation Inhibition | 10-200 µg/mL | [12] |
| COX-1 (Enzyme) | IC50 | 1.4 µM | [9][13][14][15] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) - Optional but recommended
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
(Optional) Purge the tube containing the powder and the solvent vial with an inert gas to displace oxygen and prevent oxidation.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO/ethanol concentration is non-toxic to your cells (typically <0.5%).
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is often best to add the medium to the stock solution gradually while mixing.
-
Gently mix the final working solution before adding it to your cell cultures.
-
Visualized Workflows and Pathways
Caption: A typical workflow for cell culture experiments using this compound.
Caption: A simplified diagram of the pro-apoptotic signaling pathway activated by this compound in some cancer cell lines.[10][16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAS 225937-10-0 | Catechin hydrate [phytopurify.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (+)-Catechin Hydrate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with (+)-catechin hydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of (+)-catechin turning brown?
A1: The brown discoloration of your (+)-catechin solution is primarily due to auto-oxidation.[1] Catechins, especially in aqueous environments, are susceptible to oxidation, which leads to the formation of quinones and subsequently brown-colored polymeric compounds.[1][2][3] This process is accelerated by factors such as higher pH (neutral to alkaline conditions), the presence of dissolved oxygen, elevated temperatures, and the presence of metal ions.[2][4][5]
Q2: What is the optimal pH for the stability of (+)-catechin in an aqueous solution?
A2: (+)-Catechin is significantly more stable in acidic conditions.[2][6] Studies have shown that catechins are most stable at a pH of around 4.[7][8][9][10][11] As the pH increases, especially into neutral and alkaline ranges, the rate of degradation and oxidation increases dramatically.[2][9] Extremely low pH conditions (e.g., below 2.6) can also potentially enhance catechin loss.[8]
Q3: I am observing a new, unexpected peak in my HPLC chromatogram during my experiments. What could it be?
A3: The appearance of a new peak is often due to the epimerization of (+)-catechin. At elevated temperatures, (+)-catechin (a trans-configured catechin) can convert to its epimer, (-)-epicatechin (a cis-configured catechin), or vice-versa.[5][8][12][13] This reaction, which occurs at the C-2 position of the molecule, is particularly prominent in hot aqueous solutions and can be influenced by pH.[5][12] For instance, heating catechins at 90°C can lead to a time-dependent increase in their epimeric isomers.[4][12]
Q4: How does temperature affect the stability of (+)-catechin solutions?
A4: Temperature is a critical factor determining catechin stability.[9] Higher temperatures accelerate both degradation and epimerization reactions.[5][13] For example, brewing green tea catechins at 98°C for 7 hours resulted in a 20% degradation.[6][14] Autoclaving at 120°C can cause significant epimerization.[6][14] The degradation process generally follows first-order reaction kinetics, and the rate increases with temperature.[13][15]
Q5: How can I improve the stability of my (+)-catechin aqueous solution?
A5: To enhance stability, consider the following:
-
pH Control: Maintain the solution pH in the acidic range, ideally around pH 4.[7][9][10][11]
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., refrigeration) and avoid prolonged exposure to heat.
-
Oxygen Removal: Use deaerated or deoxygenated water for solution preparation. Purging the solvent with an inert gas like nitrogen or argon can help.[16]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, can slow down the degradation process.[16]
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, consider adding a chelating agent like EDTA, especially if not using purified water.[4][12]
-
Concentration: Catechins have been found to be more stable at higher concentrations.[7][8][10][11]
Q6: What is the solubility of this compound in aqueous solutions?
A6: The solubility of this compound in aqueous buffers is relatively limited. For instance, its solubility in PBS (pH 7.2) is approximately 1.6 mg/mL. The solubility increases with higher temperatures and with the addition of co-solvents like ethanol.[17] For higher concentrations, organic solvents such as DMSO (approx. 50 mg/mL) and ethanol (approx. 100 mg/mL) are required.
Q7: How long can I store a prepared aqueous solution of (+)-catechin?
A7: Due to its instability, it is generally not recommended to store aqueous solutions of (+)-catechin for more than one day. If longer storage is necessary, it should be done at -20°C or -80°C, and steps should be taken to control pH and exclude oxygen.[18] For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.
Troubleshooting Guides
Issue 1: Rapid Solution Discoloration (Browning)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidation | Solution turns yellow, then brown, upon exposure to air. The process is faster at room temperature than in refrigeration. | Prepare solutions using deoxygenated water (e.g., boiled and cooled, or purged with N₂/Ar gas).[16] Store the solution under an inert atmosphere. |
| High pH | Measure the pH of your solution. Browning is significantly faster at pH > 6. | Adjust the pH of the solution to an acidic range, optimally around pH 4, using a suitable buffer (e.g., citrate buffer).[7][9] |
| Presence of Metal Ions | Using tap water or non-purified water sources. | Use high-purity, deionized water. If contamination is suspected, add a chelating agent like EDTA to the buffer.[4][12] |
| Elevated Temperature | Discoloration occurs rapidly when the solution is heated or left at ambient temperature. | Prepare, handle, and store the solution at reduced temperatures (e.g., on ice or at 2-8°C). |
Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Analysis
| Potential Cause | Diagnostic Check | Recommended Solution |
| Epimerization | A new peak appears adjacent to the main (+)-catechin peak, especially after heating or prolonged storage. | Minimize exposure of the solution to high temperatures (>40°C).[5] Run experiments under controlled, lower temperature conditions. Maintain an acidic pH to reduce the rate of epimerization. |
| Degradation Products | Multiple small, poorly resolved peaks or a rising baseline appear over time. | Analyze samples immediately after preparation. If storage is needed, flash-freeze aliquots in liquid nitrogen and store at -80°C. Ensure the pH is acidic and the solution is protected from oxygen. |
Data Presentation
Table 1: Effect of pH and Temperature on (+)-Catechin Stability
This table summarizes the percentage of catechin remaining in aqueous buffer solutions after 10 days of storage under different conditions.
| Temperature | pH 1.5 | pH 7.4 | pH 8.0 |
| 25°C | 82.80% | 50.26% | 50.69% |
| 37°C | 76.08% | 35.78% | 26.16% |
| 55°C | 58.96% | 32.48% | 17.01% |
| Data adapted from a study on catechin isolated from Uncaria gambir.[2] |
Table 2: Summary of Factors Influencing (+)-Catechin Aqueous Stability
| Factor | Impact on Stability | Optimal Condition | Mechanism of Degradation |
| pH | High pH decreases stability | Acidic (approx. pH 4) | Oxidation, Epimerization[2][6][7] |
| Temperature | High temperature decreases stability | Low (Refrigerated) | Oxidation, Epimerization[9][15] |
| Oxygen | Presence of O₂ decreases stability | Anaerobic / Deoxygenated | Oxidation[16][19] |
| Concentration | Higher concentration increases stability | High | Reaction Kinetics[7][8][10] |
| Metal Ions | Presence of metal ions decreases stability | Metal-free (use chelators) | Catalyzes Oxidation[4][12] |
| Light | Exposure to light can decrease stability | Protected from light | Photo-oxidation[9] |
Experimental Protocols
Protocol: HPLC Method for Monitoring (+)-Catechin Stability
This protocol provides a general methodology for quantifying (+)-catechin and its primary degradation/epimerization products in an aqueous solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid to ensure sharp peaks and stability.
-
Solvent A: Water with 0.1% formic acid (v/v).
-
Solvent B: Acetonitrile with 0.1% formic acid (v/v).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 279-280 nm.[2]
-
Column Temperature: 30-35°C (maintain consistency across all runs).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in the desired aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Divide the solution into multiple aliquots in sealed vials to represent different time points and storage conditions (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of (+)-catechin of known concentrations.
-
Generate a standard curve by plotting peak area versus concentration.
-
Calculate the concentration of (+)-catechin in the test samples by interpolating their peak areas from the standard curve. The percentage of catechin remaining can be calculated relative to the concentration at time zero.
-
Visualizations
Degradation and Epimerization Pathways
Caption: Primary degradation pathways for (+)-catechin in aqueous solutions.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting (+)-catechin stability problems.
Experimental Workflow for Stability Testing
Caption: A step-by-step workflow for conducting a stability study.
References
- 1. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.unand.ac.id [repo.unand.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 12. Epimerization of tea catechins and O-methylated derivatives of (-)-epigallocatechin-3-O-gallate: relationship between epimerization and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic study of the thermal stability of tea catechins in aqueous systems using a microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sibran.ru [sibran.ru]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Preventing degradation of (+)-Catechin Hydrate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of (+)-Catechin Hydrate during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solution (yellowing/browning) | Oxidation and/or polymerization of catechin. This is accelerated by alkaline pH, elevated temperature, and exposure to light and oxygen.[1] | - Maintain a slightly acidic pH (ideally around 4).[2][3][4] - Work at lower temperatures (e.g., on ice). - Protect the solution from light by using amber vials or covering containers with aluminum foil.[1] - Degas solvents and purge containers with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Loss of active compound during analysis (e.g., HPLC) | Degradation during the analytical procedure. This can be due to inappropriate solvent pH, high temperature, or extended run times. | - Use a mobile phase with a slightly acidic pH. - Control the column temperature, avoiding excessive heat.[5] - Minimize the time between sample preparation and injection. - Consider using a validated, stability-indicating HPLC method.[6][7] |
| Precipitation in aqueous solutions | Poor solubility of this compound in neutral or alkaline aqueous buffers. | - Prepare stock solutions in organic solvents like DMSO or ethanol before diluting into aqueous buffers.[8] - For direct dissolution in aqueous buffers, use a slightly acidic buffer (e.g., citrate buffer at pH 4). - Ensure the final concentration does not exceed the solubility limit in the chosen solvent system. The solubility in PBS (pH 7.2) is approximately 1.6 mg/mL.[8] |
| Inconsistent experimental results | Degradation of this compound stock solutions over time. | - Prepare fresh stock solutions for each experiment. - If storage is necessary, aliquot stock solutions into single-use vials and store at -20°C or -80°C for extended periods.[9][10] Aqueous solutions should not be stored for more than one day.[8] - Avoid repeated freeze-thaw cycles.[10] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
Solid this compound should be stored in a cool, dry, and dark place.[11] The recommended storage temperature is between 2-8°C.[12] It is crucial to keep the container tightly sealed to protect it from moisture and oxygen.[11][13]
2. What is the ideal pH for maintaining the stability of this compound in solution?
This compound is most stable in acidic conditions, with an optimal pH of around 4.[2][3][4] As the pH increases, particularly above 6, the rate of degradation significantly increases.[14][15] Catechins are very unstable in neutral and alkaline solutions.[14]
3. How does temperature affect the stability of this compound?
Higher temperatures accelerate the degradation of this compound.[2][5][16] The degradation follows first-order kinetics, with the reaction rate increasing with temperature.[2][16] For short-term storage of solutions, it is advisable to keep them at low temperatures, such as on ice or at 4°C.[14]
4. Is this compound sensitive to light?
Yes, this compound is sensitive to light, particularly UV and blue light, which can induce photo-oxidation and degradation.[1] It is recommended to work with catechin solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.[1]
5. Can I use aqueous buffers to dissolve this compound?
While this compound can be dissolved directly in aqueous buffers, its solubility is limited, especially at neutral pH.[8] It is more soluble in acidic buffers. For higher concentrations, it is recommended to first dissolve it in an organic solvent such as DMSO or ethanol and then dilute it with the aqueous buffer.[8]
6. How can I monitor the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products.[2][6][7] UV-Visible spectroscopy can also be used for concentration estimation.[6][17]
Quantitative Data on this compound Stability
The following tables summarize the impact of various factors on the stability of catechins.
Table 1: Effect of pH and Temperature on Catechin Degradation in Aqueous Solution after 10 Days
| pH | Temperature (°C) | Remaining Catechin (%) |
| 1.5 | 25 | 82.80 |
| 1.5 | 37 | 76.08 |
| 1.5 | 55 | 58.96 |
| 7.4 | 25 | 50.26 |
| 7.4 | 37 | 26.16 |
| 7.4 | 55 | 17.01 |
| 8.0 | 25 | 50.69 |
| 8.0 | 37 | 26.16 |
| 8.0 | 55 | 17.01 |
| (Data sourced from a study on catechin isolated from Uncaria gambir)[18] |
Table 2: Stability of Catechins in Citrate Buffer at Different Temperatures over 24 Hours
| pH | Temperature (°C) | Total Catechin Loss (%) |
| 3-6 | 4 | No significant change |
| 7 | 4 | 21 |
| 3-6 | 25 | No significant change |
| 7 | 25 | Significant decline |
| 3-7 | 100 | Significant degradation |
| (Data summarized from a study on tea polyphenols)[14] |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).[8]
-
Vortex the tube until the powder is completely dissolved.
-
For immediate use, dilute the stock solution to the final working concentration in a pre-chilled, slightly acidic buffer (pH ~4).
-
For short-term storage (up to 24 hours), store the stock solution at 2-8°C, protected from light. For longer-term storage, refer to Protocol 2.
-
Protocol 2: Long-Term Storage of this compound Stock Solutions
-
Materials:
-
Freshly prepared this compound stock solution (as per Protocol 1)
-
Cryogenic vials (amber or wrapped in foil)
-
-20°C or -80°C freezer
-
-
Procedure:
-
Prepare the this compound stock solution in DMSO or ethanol as described in Protocol 1.
-
Aliquot the stock solution into single-use cryogenic vials to avoid repeated freeze-thaw cycles.[10]
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the vials at -20°C for up to one month or at -80°C for up to one year.[10]
-
When needed, thaw a single vial at room temperature and use it immediately. Discard any unused portion of the thawed solution.
-
Visualizations
Degradation Pathway of (+)-Catechin
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repo.unand.ac.id [repo.unand.ac.id]
Technical Support Center: Optimizing HPLC Separation of Catechin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of catechin isomers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Issue 1: Poor resolution between catechin and epicatechin peaks.
-
Question: My chromatogram shows overlapping or poorly separated peaks for (+)-catechin and (-)-epicatechin. How can I improve the resolution?
-
Answer: Poor resolution between catechin and epicatechin is a common challenge. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. Acetonitrile often provides better selectivity for catechins compared to methanol.[1][2] Try adjusting the gradient to have a shallower slope, which can increase the separation between closely eluting compounds.[3][4][5]
-
Adjust pH: Catechins are more stable under acidic conditions, typically around pH 4.[6][7][8] The pH of the mobile phase and the sample solvent should be maintained at least one pH unit away from the pKa of the analytes to ensure consistent retention times.[9] Using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase can improve peak shape and resolution.[1][10][11][12]
-
Column Selection: While C18 columns are widely used, a phenyl-based stationary phase can offer different selectivity for aromatic compounds like catechins and may improve separation.[13][14] For separating enantiomers like (+)-catechin and (-)-catechin, a chiral column (e.g., Chiralcel OD-H) is necessary.[15]
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution.[2] However, be aware that higher temperatures can also lead to the degradation of some catechins.[7] A temperature of around 30-35°C is often a good starting point.[2][10]
-
Issue 2: Tailing or broad peaks for some or all catechin isomers.
-
Question: My catechin peaks are showing significant tailing or are very broad, making accurate quantification difficult. What could be the cause and how do I fix it?
-
Answer: Peak tailing and broadening can arise from several factors:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the hydroxyl groups of catechins, leading to peak tailing. Using a well-end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[9] Try diluting your sample and reinjecting.
-
Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume, causing peak broadening.[16] Ensure all fittings are secure and tubing is cut cleanly and is of the appropriate length.[16]
-
Inappropriate Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is used, it can cause peak distortion.[17]
-
Issue 3: Shifting retention times from one injection to the next.
-
Question: I'm observing inconsistent retention times for my catechin standards and samples. What is causing this variability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the correct composition consistently.[9][18] Catechins are unstable in neutral or alkaline solutions, so the pH of your mobile phase should be acidic and stable.[19][20]
-
Column Equilibration: Insufficient column equilibration between runs, especially when using a gradient, can lead to shifting retention times.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time drift.[18] Using a column oven to maintain a constant temperature is crucial for reproducible results.[2]
-
Pump Issues: Leaks in the pump or faulty seals can lead to an inconsistent flow rate and, consequently, variable retention times.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate common catechin isomers?
A typical starting method for separating common catechins like (-)-epigallocatechin (EGC), (+)-catechin (C), (-)-epicatechin (EC), (-)-epigallocatechin gallate (EGCG), and (-)-epicatechin gallate (ECG) would be a reversed-phase C18 column with a gradient elution.[10][21] A common mobile phase consists of water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.[1][10] A flow rate of 1.0 mL/min and a column temperature of 30°C are often used.[10] Detection is typically performed at 280 nm.[10]
Q2: How should I prepare my tea or plant extracts for catechin analysis?
A common method for extracting catechins from tea leaves or other plant materials involves using a methanol or ethanol solution.[1][22] The extraction can be performed by shaking or sonication.[23] After extraction, the solution should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove particulate matter that could clog the column.[18][22]
Q3: What is the difference between isocratic and gradient elution, and which is better for catechin analysis?
Isocratic elution uses a constant mobile phase composition throughout the run, while gradient elution involves changing the mobile phase composition over time.[3][24][25] For complex samples containing multiple catechins with a wide range of polarities, gradient elution is generally preferred as it can provide better resolution and shorter analysis times.[3][4] Isocratic elution may be suitable for simpler mixtures or for the quantification of only one or two catechins.[24]
Q4: How can I separate the enantiomers (+)-catechin and (-)-catechin?
Standard reversed-phase HPLC columns cannot separate enantiomers. To separate (+)-catechin and (-)-catechin, you need to use a chiral separation technique. This can be achieved by using a chiral stationary phase (CSP), such as a Chiralcel OD-H column.[15] Another approach is to use a chiral mobile phase additive, such as β-cyclodextrin, with a standard reversed-phase column like a phenyl column.[13][14][26]
Q5: What is the stability of catechin standards and samples?
Catechins are susceptible to degradation, especially at high pH and elevated temperatures.[6][7][19] Standard solutions and prepared samples should be stored in a refrigerator or freezer to minimize degradation. Catechin solutions are generally more stable in acidic conditions (around pH 4).[6][8] It has been noted that catechin and epicatechin standards are stable for at least 12 hours at room temperature.[10]
Experimental Protocols & Data
Table 1: Example HPLC Parameters for Catechin Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 (Chiral) |
| Column | C18, 5 µm, 250 x 4.6 mm[10] | Phenyl, with β-cyclodextrin in mobile phase[13][26] | Chiralcel OD-H[15] |
| Mobile Phase A | 0.1% (v/v) Phosphoric acid in water[10] | 0.05% (w/v) β-cyclodextrin in water[13][26] | n-hexane with 0.1% TFA[15] |
| Mobile Phase B | Acetonitrile[10] | N/A (Isocratic with additive) | Ethanol with 0.1% TFA[15] |
| Elution Mode | Gradient[10] | Isocratic[26] | Isocratic[15] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C[10] | Ambient | Ambient |
| Detection | UV at 280 nm[10] | UV at 280 nm | UV at 280 nm |
Table 2: Typical Retention Times for Common Catechins (under Condition 1)
| Compound | Retention Time (min) |
| (-)-Epigallocatechin (EGC) | ~7.00 |
| (+)-Catechin (C) | ~7.40 |
| (-)-Epicatechin (EC) | ~8.70 |
| (-)-Epigallocatechin gallate (EGCG) | ~8.90 |
| (-)-Epicatechin gallate (ECG) | ~10.7 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and exact mobile phase conditions.[27]
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC separation of catechin isomers.
Caption: Structural relationships between different types of catechin isomers.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. thescipub.com [thescipub.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. biotage.com [biotage.com]
- 5. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC 疑難排解指南 [sigmaaldrich.com]
- 10. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 12. scielo.br [scielo.br]
- 13. Chiral separation of catechin and epicatechin by reversed phase high-performance liquid chromatography with β-cyclodextrin stepwise and linear gradient elution modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 15. Determination of catechin diastereomers from the leaves of Byrsonima species using chiral HPLC-PAD-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. A RP-HPLC method for the determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ikm.org.my [ikm.org.my]
- 23. researchgate.net [researchgate.net]
- 24. uhplcs.com [uhplcs.com]
- 25. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 26. researchgate.net [researchgate.net]
- 27. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Assays with (+)-Catechin Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using (+)-Catechin Hydrate in antioxidant assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear solutions and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution appears discolored. Can I still use it?
A1: Discoloration, often a yellowish or brownish tint, indicates degradation of the catechin. This is commonly caused by exposure to light, high pH (alkaline conditions), or elevated temperatures. Using a discolored solution will lead to inaccurate and lower antioxidant capacity readings. It is strongly recommended to prepare a fresh solution. To prevent degradation, store the stock solution in an amber vial at low temperatures and prepare working solutions fresh daily.
Q2: I'm observing high variability between replicate measurements in my DPPH assay. What are the likely causes?
A2: High variability in a DPPH assay can stem from several factors:
-
Incomplete Dissolution: this compound can be difficult to dissolve completely, especially in aqueous solutions. Ensure the compound is fully dissolved before making dilutions. Sonication can aid in dissolution.
-
Pipetting Errors: Inconsistent pipetting of the sample or DPPH reagent will lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Timing Inconsistency: The reaction between catechins and DPPH is time-dependent. Ensure that the incubation time is precisely the same for all samples and standards.
-
Light Exposure: The DPPH radical is light-sensitive. Protect your solutions and reaction mixtures from light as much as possible by using amber vials and covering plates with foil.
Q3: Why are my ABTS assay results for this compound different from what is reported in the literature?
A3: Discrepancies in ABTS assay results can be attributed to several factors:
-
Different Assay pH: The antioxidant activity of catechins is highly pH-dependent, with activity generally increasing at higher pH. Ensure the pH of your reaction buffer matches the pH used in the cited literature.
-
Purity of this compound: The purity of your standard can significantly impact results. Use a high-purity, certified reference standard whenever possible.
-
Reaction Time: The reaction kinetics of catechins with the ABTS radical cation can vary. Different incubation times will yield different results. Adhere strictly to a validated protocol.
-
Solvent Effects: The solvent used to dissolve the this compound and in the assay can influence the results. Methanol and ethanol are common solvents, but their proportions with water can affect antioxidant capacity measurements.
Q4: Can I use the same stock solution of this compound for several days?
A4: It is not recommended. This compound is unstable in solution, particularly at room temperature and in neutral to alkaline pH.[1][2] For best results and to ensure reproducibility, prepare fresh stock solutions daily and keep them on ice or at 4°C during use.
Troubleshooting Guides
Issue 1: Inconsistent color development in the FRAP assay.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of FRAP reagent | The FRAP assay is highly pH-sensitive and must be conducted at pH 3.6. Prepare the acetate buffer carefully and verify the pH before preparing the final FRAP reagent. |
| Degraded FRAP reagent | The FRAP reagent should be prepared fresh daily. A pale or inconsistent color in the reagent itself indicates degradation. |
| Chelating agents in the sample | If your sample contains strong chelating agents, they may interfere with the iron-based reaction. Consider sample purification or use a different antioxidant assay. |
| Temperature fluctuations | The FRAP assay is typically performed at 37°C. Ensure your incubator or water bath maintains a stable temperature throughout the assay. |
Issue 2: Low or no antioxidant activity detected from this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | As mentioned in the FAQs, catechin is unstable. Prepare fresh solutions from a high-purity solid stored under appropriate conditions (cool, dark, and dry). |
| Incorrect solvent | While soluble in ethanol and methanol, using a high percentage of water can lead to poor solubility and precipitation, reducing the effective concentration.[3] |
| Improper wavelength reading | Ensure you are reading the absorbance at the correct wavelength for your chosen assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP). |
| Incorrect assay conditions | Verify all reagent concentrations, incubation times, and temperatures against a validated protocol. |
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of Catechin
This table summarizes the percentage of catechin remaining after 10 days of storage under different pH and temperature conditions, demonstrating the compound's instability in neutral to alkaline and warmer environments.
| pH | Temperature (°C) | Catechin Remaining (%) |
| 1.5 | 25 | 82.80 ± 0.15 |
| 1.5 | 37 | 76.08 ± 2.39 |
| 1.5 | 55 | 58.96 ± 1.82 |
| 7.4 | 25 | 50.26 ± 0.52 |
| 7.4 | 37 | 35.78 ± 2.34 |
| 7.4 | 55 | 32.48 ± 0.15 |
| 8.0 | 25 | 50.69 ± 0.46 |
| 8.0 | 37 | 26.16 ± 2.11 |
| 8.0 | 55 | 17.01 ± 0.47 |
Data adapted from a study on the chemical stability of catechin.[4]
Table 2: IC50 Values of this compound in Different Antioxidant Assays
This table provides a comparison of the half-maximal inhibitory concentration (IC50) of this compound in DPPH and ABTS assays, highlighting the different sensitivities of these methods.
| Assay | IC50 (µg/mL) |
| DPPH | 94.50 ± 0.16 |
| ABTS | 3.12 ± 0.51 |
Data from a study investigating the antioxidant activity of various pure chemical compounds.[5][6]
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to obtain a 60 µM solution. The absorbance of this solution at 517 nm should be approximately 1.0. Store in an amber bottle and use within a few hours.
-
Preparation of this compound Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions (e.g., 1 to 100 µg/mL).
-
Assay Procedure:
-
Add 100 µL of each standard dilution or sample to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. Plot the % inhibition against the concentration to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Standard Solutions: Prepare a stock solution and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each standard dilution or sample to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Preparation of this compound Standard Solutions: Prepare a stock solution and a series of dilutions as described for the DPPH assay. A ferrous sulfate solution (0.1-1.0 mM) is typically used to create the standard curve.
-
Assay Procedure:
-
Add 20 µL of each standard dilution or sample to a 96-well plate.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in antioxidant assays.
Caption: The Keap1-Nrf2/ARE signaling pathway activated by catechins.[7][8][9][10][11]
References
- 1. Effects of different brewing conditions on catechin content and sensory acceptance in Turkish green tea infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Role of Catechins in Cellular Responses to Oxidative Stress | Semantic Scholar [semanticscholar.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 9. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of (+)-Catechin Hydrate in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of (+)-Catechin Hydrate in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common biological buffers?
A1: this compound has limited solubility in aqueous buffers. For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1.6 mg/mL.
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[1] It is crucial to ensure the final concentration of the organic solvent in your experimental medium is minimal to avoid any physiological effects on the cells.[1]
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Yes, it is possible to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers.[1] However, the achievable concentration will be low (around 1.6 mg/mL in PBS, pH 7.2).[1] For higher concentrations, the use of solubility enhancers is recommended.
Q4: How does pH affect the stability and solubility of this compound?
A4: Catechins are generally more stable in acidic conditions (pH < 7) and tend to degrade in neutral to alkaline solutions.[2][3][4] Adjusting the pH to a slightly acidic range can improve stability, but its effect on solubility in biological buffers may be limited and should be tested for your specific application.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[5][6] This complexation significantly increases the aqueous solubility of the guest molecule.[5][6][7] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to be effective in enhancing catechin solubility.[5][8]
Troubleshooting Guides
Issue: My this compound is precipitating out of my cell culture medium after dilution from a DMSO stock.
-
Cause: The concentration of this compound in the final medium may be exceeding its aqueous solubility limit, even with a small percentage of DMSO. This phenomenon is often referred to as "crashing out."
-
Solution 1: Optimize DMSO Concentration:
-
Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced precipitation and cellular toxicity.
-
-
Solution 2: Use a Solubility Enhancer:
-
Consider preparing your this compound solution with a solubility enhancer like β-cyclodextrin or HP-β-CD. These can be prepared as an aqueous stock solution, avoiding the need for organic solvents.
-
-
Solution 3: Two-Step Dilution:
-
Instead of a direct large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer or medium, vortexing thoroughly, and then add this intermediate dilution to the final volume of your culture medium.
-
Issue: I am observing turbidity in my this compound solution prepared in PBS.
-
Cause: This could be due to exceeding the solubility limit of this compound in PBS or potential interactions with components of the buffer, especially if stored for extended periods or at varying temperatures.
-
Solution 1: Fresh Preparation:
-
Always prepare fresh solutions of this compound in aqueous buffers immediately before use.
-
-
Solution 2: Filtration:
-
After attempting to dissolve the compound, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your experiment. This will give you a saturated solution at that temperature.
-
-
Solution 3: Increase Temperature:
Quantitative Data Summary
| Solvent/Buffer | Approximate Solubility | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~1.6 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Ethanol | ~100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Enhancing Aqueous Solubility of this compound using β-Cyclodextrin
-
Objective: To prepare an aqueous solution of this compound with enhanced solubility for experiments where organic solvents are not desirable. This protocol is based on the principle of forming a 1:1 molar ratio inclusion complex.[6][7]
-
Materials:
-
This compound (MW: ~290.27 g/mol )
-
β-Cyclodextrin (MW: ~1134.98 g/mol )
-
Deionized water or desired biological buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amounts of this compound and β-Cyclodextrin for a 1:1 molar ratio. For example, to prepare a solution with 10 mM this compound, you will also need 10 mM β-Cyclodextrin.
-
Dissolve the calculated amount of β-Cyclodextrin in the desired volume of water or buffer with continuous stirring.
-
Once the β-Cyclodextrin is fully dissolved, slowly add the this compound powder to the solution while stirring.
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the formation of the inclusion complex.
-
The resulting solution will have a significantly higher concentration of dissolved this compound compared to a solution prepared without β-Cyclodextrin.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material before use.
-
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: this compound's modulation of the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to maintain (+)-Catechin Hydrate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (+)-Catechin Hydrate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid this compound (e.g., turning brown) | Oxidation due to exposure to air and/or light. | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place. |
| Presence of moisture. | Ensure the storage container is dry and stored in a desiccator or a low-humidity environment. | |
| Rapid degradation of this compound in solution. | The pH of the solution is neutral or alkaline (pH > 7). Catechins are unstable in alkaline conditions.[1][2] | Prepare solutions in an acidic buffer (pH < 7). Catechins are more stable at a lower pH.[1][2] |
| The solution is stored at room temperature or elevated temperatures. | Store stock solutions and working solutions at refrigerated temperatures (2-8 °C) for short-term storage or frozen (≤ -20 °C) for long-term storage. | |
| Exposure to light. | Protect solutions from light by using amber vials or wrapping the container in aluminum foil. | |
| Precipitation observed in refrigerated or frozen stock solutions. | Low solubility at reduced temperatures, especially in aqueous solutions. | Allow the solution to come to room temperature and vortex or sonicate briefly to redissolve the precipitate before use. Consider preparing stock solutions in organic solvents like methanol or ethanol where solubility is higher. |
| Inconsistent results in stability studies. | Inconsistent preparation of solutions (e.g., variations in pH, solvent). | Standardize the solution preparation protocol. Always use freshly prepared buffers and solvents. |
| Fluctuation in storage conditions (temperature, light exposure). | Use calibrated temperature-controlled storage units and consistently protect solutions from light. | |
| Degradation of the compound during the analytical procedure. | Ensure the analytical method (e.g., HPLC mobile phase) is optimized for catechin stability (e.g., slightly acidic). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Recommended temperatures are typically between 2-8 °C. Storing under an inert atmosphere can further prevent oxidation.
Q2: How should I store solutions of this compound?
Stock solutions should be prepared in a suitable solvent (e.g., methanol or an acidic buffer) and stored at ≤ -20 °C for long-term stability. For daily use, working solutions can be stored at 2-8 °C for a limited time, but it is advisable to prepare them fresh. Always protect solutions from light.
Q3: What factors can cause this compound to degrade?
The primary factors that lead to the degradation of this compound are:
-
High pH: Stability significantly decreases in neutral to alkaline conditions.[1][2]
-
Elevated Temperature: Higher temperatures accelerate the degradation process.[1]
-
Oxygen: Exposure to air can lead to oxidation.
-
Light: Photodegradation can occur with exposure to light.
Q4: My this compound solution has changed color. Can I still use it?
A color change, typically to a brownish hue, indicates degradation.[3] It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q5: What is the shelf life of this compound?
The shelf life of solid this compound is several years when stored under ideal conditions. The stability of solutions is much shorter and highly dependent on the solvent, pH, temperature, and light exposure. It is best practice to use freshly prepared solutions whenever possible.
Quantitative Stability Data
The following table summarizes the degradation of this compound under various conditions.
| pH | Temperature (°C) | Storage Duration (days) | Remaining (+)-Catechin (%) |
| 1.5 | 25 | 10 | 82.80 ± 0.15 |
| 1.5 | 37 | 10 | 76.08 ± 2.39 |
| 1.5 | 55 | 10 | 58.96 ± 1.82 |
| 7.4 | 25 | 10 | 50.26 ± 0.52 |
| 7.4 | 37 | 10 | 35.78 ± 2.34 |
| 7.4 | 55 | 10 | 32.48 ± 0.15 |
| 8.0 | 25 | 10 | 50.69 ± 0.46 |
| 8.0 | 37 | 10 | 26.16 ± 2.11 |
| 8.0 | 55 | 10 | 17.01 ± 0.47 |
Data adapted from a study on the chemical stability of catechin.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method for quantifying the degradation of this compound over time.
1. Materials and Equipment:
-
This compound standard
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile, water, and formic acid (e.g., 18:81:1 v/v/v).[1] The final pH should be acidic (around 2.5-3.0). Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Test Solutions: Prepare solutions of this compound at the desired concentration in the buffer or solvent system to be tested for stability.
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water:Formic Acid (e.g., 18:81:1 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 279 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
4. Stability Study Procedure:
-
Prepare the test solutions and store them under the desired conditions (e.g., different temperatures, pH values, light exposures).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each test solution.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Construct a calibration curve by injecting the working standard solutions.
-
Quantify the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
Protocol 2: Monitoring this compound Stability by UV-Visible Spectrophotometry
This protocol provides a simpler, high-throughput method for monitoring changes in this compound concentration. Note that this method is less specific than HPLC and may be affected by the absorbance of degradation products.
1. Materials and Equipment:
-
This compound
-
UV-Visible spectrophotometer
-
Methanol (analytical grade)
-
Ultrapure water
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Solvent: A mixture of methanol and water (e.g., 90:10 v/v) is a suitable solvent system.[4]
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in the solvent in a 25 mL volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[4]
-
Test Solutions: Prepare solutions of this compound at a concentration within the linear range of the assay in the desired buffer or solvent for the stability study.
3. Spectrophotometric Analysis:
-
Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 278-280 nm.[4][5]
-
Measurement Wavelength: Set the spectrophotometer to the determined λmax.
-
Blank: Use the solvent as a blank to zero the instrument.
4. Stability Study Procedure:
-
Prepare the test solutions and store them under the specified conditions.
-
At each time point, take an aliquot of the test solution. Dilute if necessary to bring the concentration into the linear range of the calibration curve.
-
Measure the absorbance of the sample at the λmax.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations.
-
Determine the concentration of this compound in the test samples using the calibration curve.
-
Calculate the percentage of remaining this compound at each time point.
Visualizations
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
Unveiling the Anticancer Potential of (+)-Catechin Hydrate: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer effects of (+)-Catechin Hydrate against established chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways and workflows.
This compound, a flavonoid compound abundant in sources like green tea, has garnered significant interest for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, primarily through the induction of programmed cell death, known as apoptosis, and by causing cell cycle arrest. This guide synthesizes findings from multiple studies to offer a comparative perspective on its efficacy.
Performance Comparison with Standard Anticancer Agents
To contextualize the anticancer activity of this compound, its performance in vitro is compared with two widely used chemotherapeutic drugs: cisplatin and doxorubicin. The data, summarized in the tables below, is collated from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 Value | Observation |
| This compound | SiHa (Cervical Cancer) | 196.07 µg/mL (24h)[1] | Demonstrates cytotoxic effects at micromolar concentrations. |
| IMR-32 (Neuroblastoma) | 821.1 µg/mL[2] | Relatively high IC50 suggesting lower potency in this cell line compared to conventional drugs. | |
| Cisplatin | SKOV-3 (Ovarian Cancer) | Exerted a significantly higher toxic effect compared to this compound.[3] | A standard of care, showing potent cytotoxicity. |
| T24 (Bladder Cancer) | Similar anti-viability effect to oligomers of catechin.[4] | Provides a benchmark for the cytotoxic potential of catechin derivatives. | |
| Doxorubicin | IMR-32 (Neuroblastoma) | 0.46 µg/mL[2] | Exhibits very high potency, with a much lower IC50 than this compound. |
| HCT-8 (Colon Cancer) | Antiproliferative effect was not affected by the addition of catechins.[5] | Highlights potential for combination therapies without antagonistic effects. |
Induction of Apoptosis
Apoptosis is a key mechanism by which anticancer agents eliminate malignant cells. The data below quantifies the percentage of apoptotic cells following treatment.
| Compound | Cancer Cell Line | Concentration | % of Apoptotic Cells | Time Point |
| This compound | MCF-7 (Breast Cancer) | 150 µg/mL | 40.7%[6] | 24h |
| MCF-7 (Breast Cancer) | 300 µg/mL | 41.16%[6] | 24h | |
| MCF-7 (Breast Cancer) | 150 µg/mL | 43.73%[6] | 48h | |
| MCF-7 (Breast Cancer) | 300 µg/mL | 52.95%[6] | 48h | |
| Cisplatin | GC-1 spg (Spermatogonia) | 10 µM | Distinct increase in apoptotic rate.[7] | 24h |
(Note: The study on GC-1 spg cells focused on cisplatin's toxicity to non-cancerous cells, which was ameliorated by this compound, highlighting a potential protective effect of the catechin on healthy tissues.)
Cell Cycle Analysis
Anticancer agents can halt the progression of the cell cycle, thereby preventing cancer cell division.
| Compound | Cancer Cell Line | Effect on Cell Cycle |
| This compound | IMR-32 (Neuroblastoma) | Prevented doxorubicin-induced cell cycle arrest in S and G2/M phases.[2] |
| LoVo (Colon Carcinoma) | Different catechins induced G1 or S phase arrest.[8] | |
| Doxorubicin | IMR-32 (Neuroblastoma) | Induced cell cycle arrest in S and G2/M phases.[2][9] |
| MCF-7 (Breast Cancer) | Arrested cells at G1/S and G2/M checkpoints. |
Signaling Pathways and Experimental Workflow
The anticancer effects of this compound are mediated by specific molecular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their validation.
Caption: General experimental workflow for assessing the in vitro anticancer effects of this compound.
Caption: Simplified signaling pathway of p53-mediated apoptosis induced by this compound.
Caption: Simplified diagram of the death receptor-mediated apoptotic pathway potentially influenced by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., cisplatin or doxorubicin), and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence intensity is proportional to the caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture and treat the cells as previously described.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
- 1. Catechin ameliorates doxorubicin-induced neuronal cytotoxicity in in vitro and episodic memory deficit in in vivo in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of selected catechins on doxorubicin antiproliferative efficacy and hepatotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechin hydrate prevents cisplatin-induced spermatogonia GC-1 spg cellular damage [e-jarb.org]
- 7. Differences of four catechins in cell cycle arrest and induction of apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (+)-Catechin Hydrate: Green Tea vs. Alternative Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-catechin hydrate derived from green tea (Camellia sinensis) and other significant plant sources. The information presented is supported by experimental data to assist researchers in selecting appropriate starting materials for extraction, purification, and further application in drug development and scientific investigation.
I. Quantitative Comparison of (+)-Catechin Content
(+)-Catechin is a ubiquitous flavan-3-ol found in numerous plants, but its concentration varies significantly depending on the source, cultivar, processing, and analytical method used.[1] Green tea is renowned as a major source, but other plants also offer competitive yields.[2] The following table summarizes the (+)-catechin content in green tea and selected alternative plant sources. It is important to note that data is compiled from various studies and direct comparison should be approached with caution due to differing experimental conditions.
| Plant Source | Part Analyzed | (+)-Catechin Concentration | Reference(s) |
| Green Tea (Camellia sinensis) | Leaves | 0.61 g / 100 g (dry weight) | [3] |
| Cocoa Bean (Theobroma cacao) | Fresh Beans | 0.065 g / 100 g (dry weight) | [4] |
| Fermented/Dried Beans | Concentration decreases significantly during processing. | [4][5] | |
| Broad Bean (Vicia faba) | Raw Seed | 12.83 mg / 100 g (fresh weight) | [6][7] |
| Grapes (Vitis vinifera) | Red Wine | up to 14.36 mg / L | [8][9] |
| Airen (White) Grape Juice | 6.3 mg / L | [10] | |
| Berries | |||
| Blackberry | 37.1 mg / 100 g | [11] | |
| Strawberry | 71.4 - 174.6 mg / 100 g | [12] | |
| Cherry | ~1.3 mg per 3/4 cup | [13] | |
| Pale Catechu (Uncaria gambir) | Extract | High concentrations reported | [14] |
Note on Purity: The purity of this compound ultimately depends on the extraction and purification methodology employed rather than the original plant source. Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Extraction (SFE) can yield high-purity (+)-catechin from any of these sources.[12]
II. Comparison of Biological Activity
The intrinsic biological activity of pure this compound is determined by its molecular structure and should be identical regardless of its plant origin. Key activities include potent antioxidant and anti-inflammatory effects.[1][15] The compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[16][17][18]
| Biological Activity | Mechanism of Action | Key Findings & Citations |
| Antioxidant | Direct scavenging of reactive oxygen species (ROS). Chelation of metal ions involved in free radical production. Induction of endogenous antioxidant enzymes (e.g., SOD, CAT). | Catechins demonstrate high ABTS-scavenging capacity and are highly effective in protecting against chemically-induced hemolysis.[15][19] |
| Anti-inflammatory | Inhibition of IκB-α phosphorylation, preventing the nuclear translocation of the NF-κB p65 subunit. Attenuation of the phosphorylation of ERK1/2 and p38 MAPK. | (+)-Catechin significantly suppresses the production of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6 in LPS-stimulated microglial cells.[16][17] This action is mediated through the Akt, MAPK, and AMPK signaling pathways.[17] |
| Anticancer | Induction of cell cycle arrest (G2/M phase). Phosphorylation of JNK/SAPK and p38, leading to inhibition of cdc2 phosphorylation. | Crude catechin extracts containing EGCG have been shown to inhibit the growth of human breast cancer cells.[20][21] |
While the pure compound's activity is consistent, the overall biological effect of a crude or partially purified extract will differ based on the source plant's unique phytochemical profile. Co-extracted compounds can lead to synergistic or antagonistic effects.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and assessment of this compound.
1. Extraction and Quantification of (+)-Catechin via HPLC
This protocol provides a general framework for the extraction and analysis of (+)-catechin from a dried plant matrix.
-
Extraction:
-
Accurately weigh 500 mg of the dried, powdered plant material.
-
Add 10 mL of 70% aqueous acetone and extract by sonication or maceration for 30 minutes.
-
Centrifuge the mixture at 8000 rpm for 10 minutes at 4°C.[22]
-
Collect the supernatant. Re-extract the remaining solid pellet twice more with 8 mL and 7 mL of 70% aqueous acetone, respectively.[22]
-
Pool the supernatants and adjust the final volume to 25 mL.
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis.[22]
-
-
HPLC Analysis:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from ~10% B to ~40% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm or 280 nm.[17]
-
Quantification: Prepare a calibration curve using a certified this compound standard (e.g., 5-200 µg/mL).[14] Identify the (+)-catechin peak in the sample chromatogram by comparing its retention time to the standard. Quantify using the linear regression equation derived from the standard curve.[23]
-
2. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare a stock solution of the (+)-catechin extract in methanol.
-
Prepare a fresh ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 515 nm should be approximately 1.0.
-
In a microplate well or cuvette, add 100 µL of various concentrations of the catechin extract (or standard).
-
Add 100 µL of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515 nm against a methanol blank.
-
Calculate the percentage of DPPH radical scavenging activity:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
(where Abs_control is the absorbance of DPPH solution without sample).
-
-
The results can be expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of (+)-Catechin's Anti-inflammatory Action
The following diagram illustrates how (+)-catechin interferes with pro-inflammatory signaling cascades. It blocks the activation of key transcription factors and kinases, ultimately reducing the expression of inflammatory mediators.
Caption: Anti-inflammatory signaling pathway modulated by (+)-Catechin.
General Experimental Workflow
This diagram outlines the logical progression from selecting a plant source to analyzing the biological activity of the extracted (+)-catechin.
Caption: Workflow for comparing (+)-Catechin from different plant sources.
V. Conclusion
While green tea is a well-established and potent source of this compound, this guide demonstrates that several other plant materials, notably specific berries, broad beans, and cocoa, are also valuable sources. The selection of a source material may depend on factors such as desired yield, geographical availability, and the potential for co-extraction of other synergistic compounds. The biological activity of purified (+)-catechin is consistent across sources, with its primary therapeutic potential lying in its strong antioxidant and anti-inflammatory properties, which are mediated by the inhibition of the NF-κB and MAPK signaling pathways. The provided protocols and workflows offer a standardized framework for researchers to conduct their own comparative analyses.
References
- 1. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Concentration data for (+)-Catechin in Broad bean seed, whole, raw - Phenol-Explorer [phenol-explorer.eu]
- 7. Showing details for content value of (+)-Catechin in Broad bean seed, whole, raw - Phenol-Explorer [phenol-explorer.eu]
- 8. Catechin and Epicatechin Contents in Wines Obtained from Brazilian Exotic Tropical Fruits [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. The High Content of Quercetin and Catechin in Airen Grape Juice Supports Its Application in Functional Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutrition & Health Info Sheets for Health Professionals - Catechins and Epicatechins | UC Davis Nutrition Department [nutrition.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. cleaneatingmag.com [cleaneatingmag.com]
- 14. jocpr.com [jocpr.com]
- 15. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (+)-Catechin Attenuates NF-κB Activation Through Regulation of Akt, MAPK, and AMPK Signaling Pathways in LPS-Induced BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Catechins and Their Therapeutic Benefits to Inflammatory Bowel Disease [mdpi.com]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of total catechins in tea extracts by HPLC and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ikm.org.my [ikm.org.my]
The Anti-Inflammatory Potential of (+)-Catechin Hydrate: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of (+)-Catechin Hydrate against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is compiled from multiple preclinical studies, offering insights into the therapeutic potential of this natural flavonoid.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory activity of this compound has been evaluated in the carrageenan-induced paw edema model in rats, a well-established assay for acute inflammation. The primary endpoint in this model is the reduction of paw swelling (edema) following the administration of an inflammatory agent.
Table 1: Comparison of Paw Edema Inhibition in the Carrageenan-Induced Rat Paw Edema Model
| Treatment Group | Dosage | Route of Administration | Percentage Inhibition of Edema | Reference |
| This compound | 100 mg/kg | Oral | 59.19% | |
| Indomethacin (Positive Control) | 10 mg/kg | Oral | 46.87% - 65.71% | [1] |
| Vehicle Control | - | Oral | 0% |
Note: The data for this compound and Indomethacin are derived from separate studies using the same preclinical model. A direct head-to-head study was not identified in the reviewed literature.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema assay is provided below to facilitate the replication and further investigation of the anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., normal saline, distilled water, or a weak carboxymethyl cellulose solution)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Grouping: Animals are randomly assigned to different groups (n=6-8 per group):
-
Vehicle Control Group
-
Positive Control Group (Indomethacin)
-
Test Group(s) (this compound at various doses)
-
-
Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups. This is typically done 60 minutes before the induction of inflammation.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the vehicle control group
-
Vt = Average increase in paw volume in the treated group
-
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Catechins have been shown to target multiple components of the inflammatory cascade.[2][3]
The primary mechanisms include:
-
Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Catechins can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the production of inflammatory cytokines and enzymes.[4][5]
-
Modulation of MAPK Signaling: Mitogen-Activated Protein Kinases (MAPKs) are involved in cellular responses to a variety of stimuli, including inflammatory signals. Catechins can modulate MAPK signaling pathways, leading to a reduction in the inflammatory response.
-
Downregulation of Pro-inflammatory Enzymes: this compound can inhibit the expression and activity of key enzymes involved in the inflammatory process, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
-
Reduction of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), is significantly reduced by catechin treatment.[6]
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. thaiscience.info [thaiscience.info]
- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechin protects against oxidative stress and inflammatory-mediated cardiotoxicity in adriamycin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 5. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Synergistic Anticancer Effects of Curcumin and Catechin: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activities of curcumin and catechin, both individually and in combination. The presented data, compiled from multiple studies, highlights the synergistic potential of these natural compounds in inhibiting the proliferation of various cancer cell lines. This document is intended to serve as a valuable resource for researchers investigating novel combination therapies for cancer.
Comparative Efficacy Against Cancer Cell Lines
The combination of curcumin and catechin has demonstrated a synergistic effect in inhibiting the growth of human colon adenocarcinoma and liver carcinoma cell lines.[1][2] While both compounds exhibit anticancer properties individually, their combined application results in a more potent cytotoxic effect, primarily through the induction of apoptosis.[1][2]
Table 1: Comparative Anticancer Activity of Curcumin, Catechin, and Their Combination
| Treatment | Target Cell Line | Observed Effect | Mechanism of Action | Reference |
| Curcumin & Catechin (Combination) | HCT 15, HCT 116 (Colon Adenocarcinoma), Hep G-2 (Larynx Carcinoma) | Highest level of growth control compared to individual treatments. | Induction of apoptosis through cytotoxicity, nuclear fragmentation, and DNA fragmentation. | [1] |
| Curcumin | HCT-15 | Inhibition of proliferation, induction of apoptosis. | Dose- and time-dependent increase in Sub-G1 phase, activation of caspase-3. | [3] |
| Catechin | HCT 116, Hep G-2 | Inhibition of cell growth. | Not specified in detail in the abstract. | [4] |
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for curcumin and catechin in the relevant cancer cell lines as reported in various studies. It is important to note that the specific IC50 for the combination was not detailed in the primary abstract reviewed[1]; however, the synergistic effect implies that the IC50 of the combination would be lower than that of the individual compounds.
Table 2: IC50 Values of Curcumin and Catechin in Colon and Liver Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Curcumin | HCT-116 | 10 ± 0.03 | Not Specified | [5] |
| Curcumin | HCT-116 | 11.08 ± 1.31 | 72 | [6] |
| Nano-curcumin | HCT-116 | 123.9 µg/ml | 48 | [7] |
| Curcumin | HCT-15 | ~30 (for 12.79% inhibition) | 24 | [3] |
| Curcumin | Hep G-2 | 8.84 µg/ml | Not Specified | [8] |
| Curcumin | Hep G-2 | 236 | 24 | [9] |
| Curcumin | Hep G-2 | 98.3 | 48 | [9] |
| Curcumin | Hep G-2 | 17.5 ± 3.2 | 24 | [10] |
| Catechins (EGC, EGCG) | HCT 116 | 7.6±0.4 to 11.2±0.5 | Not Specified | [4] |
| Catechin | Hep G-2 | 100-200 µg/ml | Not Specified | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT 15, HCT 116, Hep G-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Curcumin and Catechin stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treat the cells with various concentrations of curcumin, catechin, or their combination for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: DNA Fragmentation Assay
DNA fragmentation is a hallmark of apoptosis. This can be visualized through agarose gel electrophoresis.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
Ethidium bromide
-
Loading dye
-
DNA ladder
Procedure:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1 hour.
-
Extract the DNA using an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding two volumes of ice-cold 100% ethanol and 1/10th volume of 3 M sodium acetate (pH 5.2). Store at -20°C overnight.
-
Centrifuge at 12,000 x g for 20 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Run the DNA on a 1.5% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing synergistic anticancer activity.
Caption: Signaling pathways modulated by curcumin and catechin.
Molecular Mechanisms of Synergistic Apoptosis
The synergistic anticancer activity of curcumin and catechin is largely attributed to the induction of apoptosis.[1] This programmed cell death is regulated by a complex network of signaling pathways and proteins. Studies have shown that curcumin can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis.[12][13][14] Specifically, curcumin has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[12][13][14] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic process.[15][16][17][18] Catechins have also been shown to induce apoptosis in cancer cells through caspase-dependent pathways.[11] The combination of curcumin and catechin likely enhances these pro-apoptotic effects, leading to a more significant reduction in cancer cell viability.[19]
References
- 1. Synergistic anticancer activity of curcumin and catechin: an in vitro study using human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin Induces Apoptosis in Human Colorectal Carcinoma (HCT-15) Cells by Regulating Expression of Prp4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of green tea catechins against the growth of cancerous human colon and hepatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Curcumin- and Piperine-Loaded Emulsomes as Combinational Treatment Approach Enhance the Anticancer Activity of Curcumin on HCT116 Colorectal Cancer Model [frontiersin.org]
- 7. Evaluation of Curcumin Nano-micelle on Proliferation and Apoptosis of HT29 and Hct116 Colon Cancer Cell Lines [mejc.sums.ac.ir]
- 8. Curcumin induces apoptosis of HepG2 cells via inhibiting fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 10. Curcumin induced HepG2 cell apoptosis-associated mitochondrial membrane potential and intracellular free Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the role of (+)-catechin in suppression of HepG2 proliferation via caspase dependent pathway and enhancement of its in vitro and in vivo cytotoxic potential through liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin triggers apoptosis via upregulation of Bax/Bcl-2 ratio and caspase activation in SW872 human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Curcumin inhibits proliferation and migration by increasing the Bax to Bcl-2 ratio and decreasing NF-kappaBp65 expression in breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin induces Apaf-1-dependent, p21-mediated caspase activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Curcumin-induced apoptosis of human colon cancer colo 205 cells through the production of ROS, Ca2+ and the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (+)-Catechin Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of (+)-Catechin Hydrate, including detailed operational procedures and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | Protects against dust particles and splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[5][6] | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, a dust respirator is recommended.[7] | Minimizes inhalation of airborne particles, which can cause respiratory irritation.[2][3] |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Provides protection against spills. |
Operational Procedures for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Conduct all weighing and solution preparation in a well-ventilated area or a certified chemical fume hood to avoid dust generation.[1][4]
-
Avoid all personal contact with the substance, including inhalation of dust.[1][7]
-
Do not eat, drink, or smoke in the handling area.[1]
-
After use, ensure the container is securely sealed to prevent leakage.[1][7]
-
-
Post-Handling and Spill Management:
-
Decontaminate all surfaces and equipment after use.
-
In case of a minor spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[1][7] Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.[4][7]
-
For major spills, evacuate the area and alert emergency responders.[1][7]
-
Remove and launder contaminated clothing separately before reuse.[1][7]
-
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][7]
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in its original, tightly sealed container.[1][7]
-
Keep the container in a cool, dry, and well-ventilated area.[1][7]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][4][7]
-
Protect the container from physical damage and inspect regularly for leaks.[1][7]
Disposal:
-
All waste, including empty containers, must be handled in accordance with local, state, and federal regulations.[1][2]
-
Do not dispose of the chemical down the drain or into waterways.[1]
-
For unused or waste material, consult with your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. In many cases, it will be disposed of as chemical waste through a licensed contractor.
-
Handle uncleaned containers as you would the product itself.[2]
Toxicological Data
The following table summarizes the available acute toxicity data for this compound. This information is provided for reference and underscores the importance of avoiding direct exposure.
| Route of Exposure | Organism | LD50 (Lethal Dose, 50%) |
| Oral | Rat | 10000 mg/kg |
| Intraperitoneal | Rat | 1084 mg/kg |
| Subcutaneous | Rat | >5000 mg/kg |
| Intravenous | Rat | >100 mg/kg |
| Oral | Mouse | >10000 mg/kg |
| Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[1] |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. falseguridad.com [falseguridad.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
